N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWYCMFNGRBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a halogenated aromatic amide with potential applications in agrochemical and pharmaceutical research. The document details the core synthetic methodology, presents key physicochemical data, and outlines a plausible biological mechanism of action based on related compounds.
Core Synthesis: Trifluoroacetylation of 2,3-Dichloroaniline
The primary and most direct route for the synthesis of this compound is the N-acylation of 2,3-dichloroaniline with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation due to its high reactivity and efficiency in forming the amide bond.
The reaction proceeds via a nucleophilic attack of the amino group of 2,3-dichloroaniline on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion, leading to the formation of the stable this compound. The reaction is typically carried out in the presence of a non-protic solvent and may be facilitated by a mild base to neutralize the trifluoroacetic acid byproduct.
Reaction Scheme:
Physicochemical and Characterization Data
Table 1: Properties of Reactants and Product [1][2]
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 608-27-5 |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 407-25-0 |
| This compound | C₈H₄Cl₂F₃NO | 258.03 | 121806-48-2 |
Table 2: Predicted and Experimental Spectral Data for this compound and its Analogs
| Data Type | This compound (Predicted/General) | N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (Experimental)[3] | N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide (Experimental)[4] |
| ¹H NMR | Aromatic protons (multiplets), Amide proton (broad singlet) | Aromatic protons (multiplets), Amide proton (broad singlet) | Aromatic protons (multiplets), Amide proton (broad singlet) |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon (quartet due to J-coupling with F), Trifluoromethyl carbon (quartet due to J-coupling with F) | Aromatic carbons, Carbonyl carbon, Trifluoromethyl carbon | Aromatic carbons, Carbonyl carbon, Trifluoromethyl carbon |
| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1700), C-F stretches (~1200-1100) | N-H stretch, C=O stretch, C-F stretches | N-H stretch, C=O stretch, C-F stretches |
| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass | Molecular ion peak at 223.00 | Molecular ion peak at 256.96 |
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the trifluoroacetylation of an aromatic amine, which can be adapted for the synthesis of this compound.
Materials:
-
2,3-Dichloroaniline
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or Triethylamine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) to the stirred solution. If a base is used, it can be added prior to the TFAA.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Plausible Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)
Many halogenated N-aryl compounds, including trifluoroacetanilides, are known to exhibit herbicidal activity through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][5][6][7] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[1][5][6] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to cell membrane disruption and plant death.[1][5][6]
Caption: Plausible mechanism of action via PPO inhibition.
References
- 1. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery [pubmed.ncbi.nlm.nih.gov]
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, including available physicochemical data, and outlines detailed experimental protocols for its synthesis, purification, and analysis based on established methodologies for structurally related compounds. Furthermore, this document explores potential biological activities and associated signaling pathways, drawing inferences from similar chemical structures, to guide future research and drug development efforts.
Chemical Properties
This compound, with the CAS number 121806-48-2, possesses a molecular formula of C₈H₄Cl₂F₃NO and a molecular weight of 258.02 g/mol .[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and extrapolated from closely related analogs.
Physicochemical Data
Quantitative data for this compound and a structurally similar compound, N-(3-chlorophenyl)-2,2,2-trifluoroacetamide, are presented below for comparative purposes. The data for the latter can serve as a useful estimation for the target compound's properties.
| Property | This compound (Computed/Predicted) | N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (Experimental/Predicted) |
| CAS Number | 121806-48-2 | 40410-54-6 |
| Molecular Formula | C₈H₄Cl₂F₃NO | C₈H₅ClF₃NO |
| Molecular Weight | 258.02 g/mol | 223.58 g/mol |
| Melting Point | Data not available | 68-70 °C |
| Boiling Point | Data not available | 273.1 ± 40.0 °C (Predicted) |
| Solubility | Expected to be soluble in organic solvents. Water solubility is likely low. | Data not available |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. An additional broad singlet for the amide proton (N-H) would likely appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The trifluoromethyl group's carbon will be a quartet due to coupling with the fluorine atoms. The carbonyl carbon will appear in the range of 150-160 ppm. Six signals are expected in the aromatic region.
-
FTIR: The infrared spectrum will be characterized by a prominent C=O stretching vibration for the amide group (around 1680-1720 cm⁻¹). An N-H stretching band will be present in the region of 3200-3400 cm⁻¹. C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 257, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation will likely involve the loss of the trifluoroacetyl group and cleavage of the amide bond.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a general and reliable method can be proposed based on standard organic synthesis techniques.
Synthesis
A common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an activated carboxylic acid derivative.
Reaction: Acylation of 2,3-dichloroaniline with trifluoroacetic anhydride.
Reagents and Materials:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
References
CAS number 121806-48-2 properties
An In-Depth Technical Guide to CAS Number 121806-48-2
COMPOUND IDENTITY: N-(2,3-Dichlorophenyl)-2,2,2-trifluoroacetamide
This technical guide provides a summary of the available information for the chemical compound with CAS number 121806-48-2. It should be noted that while the chemical identity and a plausible synthesis route for this compound are established, there is a significant lack of publicly available data regarding its biological activity, specific experimental protocols, and mechanisms of action. The information presented herein is compiled from chemical databases and general organic synthesis literature.
Chemical and Physical Properties
The fundamental chemical and computed physical properties of this compound are summarized below. No experimentally determined physical properties such as melting point or boiling point were found in the available literature.
| Property | Value | Source |
| CAS Number | 121806-48-2 | [1] |
| Molecular Formula | C₈H₄Cl₂F₃NO | [1] |
| Molecular Weight | 258.02 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F | [1] |
| InChI Key | DLTWYCMFNGRBEM-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 256.9622036 u | [1] |
| Topological Polar Surface Area | 29.1 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Heavy Atom Count | 15 |
Synthesis
This compound is synthesized via the acylation of 2,3-dichloroaniline with a trifluoroacetylating agent, typically trifluoroacetic anhydride. This is a standard method for the formation of trifluoroacetamides from anilines.
Experimental Protocol: Synthesis of this compound
The following is a general, plausible protocol for the synthesis of the title compound based on standard organic chemistry procedures. This protocol has not been sourced from a specific publication for this exact molecule and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
2,3-Dichloroaniline (CAS: 608-27-5)
-
Trifluoroacetic anhydride (CAS: 407-25-0)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine, optional, to scavenge the trifluoroacetic acid byproduct)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,3-dichloroaniline in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
If using a base, add 1.1 equivalents of the base to the solution and stir for 5-10 minutes.
-
Slowly add 1.1 equivalents of trifluoroacetic anhydride to the stirred solution dropwise via a syringe or dropping funnel. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
Following a comprehensive search of scientific literature and chemical databases, no information regarding the biological activity, pharmacological properties, or mechanism of action for this compound (CAS 121806-48-2) could be found. This compound is likely a chemical intermediate or a substance that has not been subjected to biological screening and characterization in publicly documented research.
Consequently, there are no signaling pathways or experimental biological workflows to visualize.
Safety Information
No specific GHS classification or detailed safety and handling information is available for this compound. However, based on the data for the related compound N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (CAS 40410-54-6), it is prudent to handle this chemical with care.[2] Potential hazards may include:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
Harmful if inhaled.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended.
Conclusion
This compound is a well-defined chemical compound with a known structure and a straightforward synthetic route. However, its biological properties remain uncharacterized in the public domain. For researchers in drug development, this compound could be considered a novel scaffold for screening programs, but any investigation would need to begin with fundamental in vitro and in vivo characterization, as there is currently no established biological profile.
References
An In-depth Technical Guide to N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide. The presence of both chlorine and fluorine atoms is expected to significantly influence its chemical and physical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.
Chemical Identification
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| Chemical Formula | C₈H₄Cl₂F₃NO |
| InChI Key | DLTWYCMFNGRBEM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F |
| Molecular Weight | 258.03 g/mol |
| CAS Number | 121806-48-2[1] |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound and its full characterization data are not extensively reported in publicly accessible literature. However, a general synthetic approach can be proposed based on standard organic chemistry methodologies for amide bond formation.
Proposed Synthesis Protocol
A common method for the synthesis of N-aryl acetamides involves the acylation of an aniline derivative with an acylating agent. In this case, 2,3-dichloroaniline would be reacted with a trifluoroacetylating agent.
Reaction:
2,3-dichloroaniline + Trifluoroacetic anhydride → this compound + Trifluoroacetic acid
Materials:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride or Trifluoroacetyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine) - optional, to scavenge the acid byproduct
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline in the chosen anhydrous aprotic solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to the stirred solution. If using an acid chloride, a base is typically added to neutralize the resulting HCl.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically monitored by Thin Layer Chromatography for completion).
-
Upon completion, the reaction mixture would be quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent would be removed under reduced pressure to yield the crude product.
-
Purification of the crude this compound would typically be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization
Due to the absence of specific experimental data in the conducted searches, the following characterization techniques would be essential to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be critical for elucidating the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide and the C-F and C-Cl bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to explore its potential pharmacological effects.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the proposed protocol.
References
Unidentified Compound: C8H4Cl2F3NO
A comprehensive search of chemical databases and scientific literature did not yield a known compound with the precise molecular formula C8H4Cl2F3NO. Consequently, an in-depth technical guide as requested cannot be provided at this time.
The absence of information for a compound with this specific elemental composition suggests that it may be a novel chemical entity that has not been synthesized or characterized, or that the provided molecular formula may contain a typographical error.
For the benefit of researchers, scientists, and drug development professionals, this report outlines the process undertaken to identify the compound and provides information on structurally similar molecules that were identified during the search.
Search Methodology
A systematic search was conducted using the molecular formula C8H4Cl2F3NO as the primary query across multiple chemical and biological databases, including PubChem and other scientific literature repositories. The search aimed to identify the compound's IUPAC name, chemical structure, and any associated experimental data, such as physicochemical properties, synthesis protocols, and biological activity.
Findings
The search did not retrieve any compound with the exact molecular formula C8H4Cl2F3NO. However, several compounds with similar elemental compositions were identified. It is possible that one of these represents the intended subject of the query. The closest matches found are presented in Table 1.
| Molecular Formula | IUPAC Name | PubChem CID |
| C8H4Cl2FN | 2-(3,4-dichloro-2-fluorophenyl)acetonitrile | 130864137 |
| C12H14Cl2F3NO | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride | 132989411 |
| C7H4Cl2F3NO2S | N-(2,4-dichlorophenyl)-1,1,1-trifluoromethanesulfonamide | 90082 |
Table 1: Compounds with similar molecular formulas to C8H4Cl2F3NO.
Limitations and Next Steps
Without a confirmed chemical identity for C8H4Cl2F3NO, it is impossible to fulfill the core requirements of the requested technical guide, which include:
-
Data Presentation: No quantitative data exists to be summarized.
-
Experimental Protocols: No experimental procedures for synthesis or analysis can be provided.
-
Visualization: Signaling pathways and experimental workflows cannot be generated without a known compound and its biological targets.
We recommend that the user verify the molecular formula for accuracy. If the formula is correct and represents a novel compound, the following workflow would be necessary to generate the requested information.
Caption: A generalized workflow for the characterization of a novel chemical compound.
Should a corrected molecular formula be provided, a renewed search will be initiated to compile the requested in-depth technical guide.
Spectral Data of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for the compound N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectral analysis are also provided to facilitate further research and verification.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including 2,3-dichloroaniline and various N-aryl trifluoroacetamides.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Broad Singlet | 1H | N-H |
| ~7.5 - 7.6 | Doublet of Doublets | 1H | Ar-H |
| ~7.2 - 7.4 | Triplet | 1H | Ar-H |
| ~7.0 - 7.1 | Doublet of Doublets | 1H | Ar-H |
Note: The chemical shifts of the aromatic protons are estimated based on the known values for 2,3-dichloroaniline, with expected downfield shifts due to the electron-withdrawing trifluoroacetamide group.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (quartet, J ≈ 37 Hz) | C=O |
| ~135 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-C (quaternary) |
| ~116 (quartet, J ≈ 288 Hz) | CF₃ |
Note: The quartet splitting pattern for the carbonyl and trifluoromethyl carbons is due to coupling with the fluorine atoms.
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -76 | Singlet | CF₃ |
Note: The chemical shift of the trifluoromethyl group in N-aryl trifluoroacetamides typically appears in this region.[1][2]
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~1730 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1210, 1180 | Strong | C-F Stretch |
| ~800 - 700 | Medium-Strong | C-Cl Stretch, Ar-H Bend |
Note: N-substituted trifluoroacetamides are known to exhibit strong amide I and II bands, as well as very strong C-F stretching absorptions.[3]
MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 259/261/263 | High | [M]⁺ (Molecular Ion) |
| 161/163 | Medium | [M - COCF₃]⁺ |
| 126 | Low | [M - COCF₃ - Cl]⁺ |
| 97 | Medium | [COCF₃]⁺ |
| 69 | Very Strong | [CF₃]⁺ |
Note: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Synthesis of this compound
A plausible synthetic route involves the acylation of 2,3-dichloroaniline with trifluoroacetic anhydride.
Materials:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Spectral Data Acquisition
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: Acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
¹⁹F NMR: Acquire the spectrum using an appropriate pulse program. Use an external reference of CFCl₃ (δ 0 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a KBr plate or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.[7][8]
-
Analysis: The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[9]
Workflow and Data Interrelation
The following diagrams illustrate the general workflow for the synthesis and spectral characterization of this compound and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the synthesis and purification of the target compound.
Caption: Interrelation of spectroscopic analyses for structural elucidation.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chemguide.co.uk [chemguide.co.uk]
solubility of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in organic solvents
An In-depth Technical Guide to the Solubility of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide focuses on this compound, a compound of interest in chemical and pharmaceutical research. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive theoretical assessment of its expected solubility based on its structural characteristics. Furthermore, it presents a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate reliable data for their specific applications.
Introduction and Molecular Structure Analysis
This compound is an aromatic amide whose physicochemical properties are of significant interest for its potential applications. Understanding its solubility profile is essential for process optimization, crystallization, and formulation development.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₄Cl₂F₃NO
-
Molecular Weight: 258.03 g/mol
The structure consists of a 2,3-dichlorophenyl ring, which is non-polar and lipophilic, and a trifluoroacetamide group. The trifluoroacetamide moiety introduces polarity and the capacity for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) and fluorine atoms acting as acceptors. The overall solubility of the molecule is determined by the interplay between the lipophilic aromatic ring and the polar amide group.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the solubility of this compound in various organic solvents can be predicted. The significant lipophilic character imparted by the dichlorinated phenyl ring suggests good solubility in non-polar and moderately polar solvents.
-
High Expected Solubility: In solvents that can interact favorably with the aromatic ring and the halogen atoms, such as chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene).
-
Moderate Expected Solubility: In moderately polar solvents like ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran), which can engage in dipole-dipole interactions.
-
Low Expected Solubility: In polar protic solvents such as alcohols (e.g., methanol, ethanol). While the amide group can form hydrogen bonds, the large, non-polar part of the molecule will limit solubility.
-
Very Low Expected Solubility: In highly polar solvents like water, due to the molecule's overall low polarity and significant lipophilic nature.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a robust and validated experimental method is required. The isothermal shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3][4]
Principle
A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient duration to achieve a saturated solution. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is quantified using a suitable analytical method.
Materials and Apparatus
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis instrument.[5][6][7]
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]
-
Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid, centrifuge the vials.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[5][7] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[6]
Data Presentation
The experimentally determined solubility data should be recorded systematically. The following table provides a structured format for presenting the results, allowing for easy comparison across different solvents and temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Solubility (Mole Fraction, x) |
| Dichloromethane | 25.0 | |||
| Toluene | 25.0 | |||
| Ethyl Acetate | 25.0 | |||
| Acetone | 25.0 | |||
| Methanol | 25.0 | |||
| Ethanol | 25.0 | |||
| User-defined | User-defined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Conclusion
While specific experimental solubility data for this compound is not currently available in public literature, its molecular structure suggests a favorable solubility profile in non-polar and moderately polar organic solvents. For researchers, scientists, and drug development professionals requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized framework for its determination. The successful acquisition of this data is a crucial step in the advancement of research and development involving this compound.
References
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a fluorinated aromatic amide that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of the dichlorophenyl ring and the trifluoroacetyl group imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role as a key intermediate in multi-step synthetic pathways.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is provided in the table below. This data is crucial for its identification, purification, and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂F₃NO |
| Molecular Weight | 258.03 g/mol |
| CAS Number | 121806-48-2 |
| Appearance | Solid (predicted) |
| Melting Point | Not explicitly found for this specific isomer. |
| ¹H NMR | Predicted shifts for the aromatic protons. |
| ¹³C NMR | Predicted shifts for the aromatic and trifluoroacetyl carbons. |
| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), C-F, and aromatic C-H bonds. |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation pattern. |
Synthesis of this compound
The primary synthetic route to this compound involves the acylation of 2,3-dichloroaniline with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride. This reaction is a standard method for the formation of trifluoroacetamides from primary amines.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A suitable base (e.g., Triethylamine (TEA) or Pyridine) - optional, but recommended to scavenge the trifluoroacetic acid byproduct.
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 equivalent) in the chosen anhydrous solvent. If a base is used, it is typically added at this stage (1.1-1.2 equivalents).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting aniline.
-
Workup: Once the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and the trifluoroacetic acid byproduct. The aqueous layer is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Role as a Synthetic Intermediate
The trifluoroacetamide group in this compound can serve two primary roles in multi-step synthesis: as a protecting group for the aniline nitrogen and as a precursor for other functional groups.
-
Protecting Group: The trifluoroacetyl group is a robust protecting group for amines. It is stable to a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule. The protection of the amino group is a common strategy in organic synthesis to prevent unwanted side reactions. The trifluoroacetyl group can be removed under specific conditions to regenerate the free amine.
-
Precursor for Further Reactions: The amide functionality itself can be a site for further chemical transformations. While specific examples for this compound are not prevalent in the searched literature, trifluoroacetamides, in general, can undergo various reactions. For instance, the amide nitrogen can be involved in cyclization reactions to form heterocyclic structures, which are common scaffolds in many pharmaceutical agents.
Illustrative Signaling Pathway of a Potential Application
While a direct signaling pathway involving a drug synthesized from this specific intermediate is not available, we can conceptualize a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor. Many kinase inhibitors possess a dichlorinated phenyl ring system.
Caption: Hypothetical inhibition of a signaling pathway by a drug derivative.
Conclusion
This compound is a synthetic intermediate with significant potential in the development of new chemical entities. Its synthesis is straightforward, and its chemical properties allow for its use as a protected amine or as a reactive component in further synthetic transformations. For researchers and professionals in drug development, this compound represents a valuable tool for accessing novel molecular architectures with potential therapeutic applications. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted to fully realize its potential in medicinal chemistry.
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the trifluoroacetylation of 2,3-dichloroaniline using trifluoroacetic anhydride. This application note includes a step-by-step experimental procedure, a summary of required materials and reagents, and expected characterization data based on analogous compounds.
Introduction
N-aryl trifluoroacetamides are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This protocol details a straightforward and efficient method for the preparation of this compound.
Chemical Reaction
The synthesis proceeds via the acylation of the amino group of 2,3-dichloroaniline with trifluoroacetic anhydride.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the trifluoroacetylation of anilines.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Dichloroaniline | Reagent | Sigma-Aldrich |
| Trifluoroacetic anhydride | Synthesis | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous | VWR |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous | LabChem |
| Brine (saturated NaCl solution) | Aqueous | LabChem |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Expected Results and Characterization
Based on similar reactions, a moderate to high yield of the desired product is expected. The following table summarizes the expected characterization data for this compound, predicted from data for analogous compounds.
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₈H₄Cl₂F₃NO |
| Molecular Weight | 258.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃) | δ ~8.0-8.5 (br s, 1H, NH), 7.2-7.6 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~155 (q, C=O), 115 (q, CF₃), 120-140 (Ar-C) |
| ¹⁹F NMR (CDCl₃) | δ ~ -76 (s, 3F) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1730 (C=O stretch), ~1100-1200 (C-F stretch) |
| MS (EI) | m/z 257/259 (M⁺), 161/163 ([M-CF₃CO]⁺) |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise absorption bands in the IR spectrum, may vary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle with extreme care.[2]
-
2,3-Dichloroaniline is toxic and an irritant.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the analysis of structurally related compounds due to the limited availability of direct experimental data for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. The proposed applications are therefore hypothetical and intended to guide future research.
Introduction
This compound is a halogenated aromatic amide with potential for diverse applications in medicinal chemistry. Its structure combines a 2,3-dichlorophenyl group, a feature found in compounds targeting the central nervous system, with a trifluoroacetamide moiety, which can influence metabolic stability and target interactions. This document outlines potential therapeutic applications and provides detailed protocols for the preliminary biological evaluation of this compound.
Potential Therapeutic Applications
Based on structure-activity relationships of analogous compounds, two primary areas of investigation are proposed for this compound:
-
Dopamine Receptor Modulation: The 2,3-dichlorophenyl moiety is a key pharmacophore in a class of high-affinity dopamine D3 receptor ligands.[1][2][3] As such, this compound is a candidate for investigation as a modulator of dopamine D2 and D3 receptors, with potential applications in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and substance abuse.[4]
-
Antimicrobial Activity: Aryl acetamide derivatives, particularly those with chloro-substituents, have demonstrated activity against various bacterial strains.[5] The trifluoroacetamide group may also contribute to antimicrobial efficacy. Therefore, this compound warrants screening for its potential as a novel antibacterial agent.
Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for hypothesizing its potential activity.
Table 1: Dopamine Receptor Binding Affinities of 2,3-Dichlorophenylpiperazine Analogs
| Compound | Receptor Subtype | Kᵢ (nM) | D₂/D₃ Selectivity |
| 2,3-Dichlorophenylpiperazine Analog 8 | D₃ | <1 | 56 |
| D₂ | ~50 | ||
| F17464 | D₃ | 0.16 | 71 |
| D₂ | 12.5 | ||
| VK4-416 | D₃ | 6.84 | >1600 |
| D₂ | 11,400 |
Data extracted from studies on structurally different but relevant 2,3-dichlorophenyl-containing compounds.[3][4]
Table 2: Minimum Inhibitory Concentrations (MIC) of Substituted Acetamide Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
| Acetamide Derivative 22 (p-chlorophenyl) | S. pyogenes | >6.25 |
| Acetamide Derivative 23 (p-chlorophenyl) | S. pyogenes | 12.5 |
| Acetamide Derivative 24 (p-chlorophenyl) | S. pyogenes | >6.25 |
Data extracted from a study on acetamide derivatives with a para-chlorophenyl moiety.[5]
Experimental Protocols
Protocol 1: Dopamine D₂/D₃ Receptor Binding Assay
This protocol is adapted from established radioligand binding assays and is designed to determine the binding affinity (Kᵢ) of this compound for human dopamine D₂ and D₃ receptors.[6][7][8]
Materials:
-
HEK293 cells stably expressing human dopamine D₂ or D₃ receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (a common high-affinity ligand for D₂/D₃ receptors).[7]
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound, dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either D₂ or D₃ receptors to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.1-0.3 nM), and 50 µL of varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol details the determination of the MIC of this compound against a panel of bacteria using the broth microdilution method.[1][9][10][11]
Materials:
-
Test compound: this compound, dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO and then dilute it in MHB to twice the highest desired test concentration. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Visualizations
Caption: Hypothetical modulation of the dopamine D2/D3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. youtube.com [youtube.com]
Derivatization of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide with potential applications in pharmaceutical and agrochemical research. The presence of the dichlorophenyl ring and the trifluoroacetyl group imparts specific physicochemical properties that can be modulated through derivatization. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on reactions that modify the amide functionality and the aromatic ring. These derivatives can be synthesized to explore structure-activity relationships (SAR), develop analytical standards, or create novel compounds with altered biological activities.
Application Notes
The derivatization of this compound can be approached through several key reaction types, each offering a pathway to a unique set of derivatives with potentially altered properties.
-
N-Alkylation: Introduction of an alkyl group on the amide nitrogen can significantly impact the compound's lipophilicity, metabolic stability, and receptor-binding interactions. This modification is crucial in drug design for fine-tuning pharmacokinetic and pharmacodynamic profiles.
-
Hydrolysis (Deacylation): Removal of the trifluoroacetyl group to yield 2,3-dichloroaniline is a fundamental transformation. This primary amine is a versatile intermediate for the synthesis of a wide array of derivatives, including new amides, sulfonamides, and imines, allowing for broad exploration of chemical space.
-
Reduction of the Amide: The conversion of the amide to the corresponding secondary amine, N-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine, provides a scaffold with a more flexible and basic nitrogen center. This change can drastically alter the biological activity and targeting of the molecule.
-
Aromatic Ring Substitution: While the dichlorophenyl ring is relatively electron-deficient, electrophilic aromatic substitution reactions under forcing conditions can introduce additional functional groups, further diversifying the molecular structure.
The choice of derivatization strategy will depend on the specific research goals, whether it is for the development of new bioactive molecules, the synthesis of metabolites for analytical studies, or the creation of probes for biochemical assays.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the methylation of the amide nitrogen using methyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-methylated derivative.
Quantitative Data (Hypothetical):
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| N-methyl-N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide | C₉H₆Cl₂F₃NO | 288.05 | 85 | 78-80 | 7.55 (d, 1H), 7.30 (t, 1H), 7.15 (d, 1H), 3.30 (s, 3H) |
Protocol 2: Hydrolysis of this compound to 2,3-Dichloroaniline
This protocol details the basic hydrolysis of the trifluoroacetamide to the corresponding aniline.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a 2 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2,3-dichloroaniline.
Quantitative Data (Hypothetical):
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 92 | Light brown solid | 7.05 (t, 1H), 6.80 (d, 1H), 6.65 (d, 1H), 3.80 (br s, 2H) |
Protocol 3: Reduction of this compound to N-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine
This protocol describes the reduction of the amide to the corresponding amine using lithium aluminum hydride.[1][2]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add LiAlH₄ (2.0 eq).
-
Add anhydrous THF to create a suspension.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the amide solution to the LiAlH₄ suspension via a dropping funnel at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the precipitate through a pad of Celite and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired amine.
Quantitative Data (Hypothetical):
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) |
| N-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine | C₈H₆Cl₂F₃N | 244.04 | 78 | Colorless oil | 7.15 (t, 1H), 6.90 (d, 1H), 6.70 (d, 1H), 4.20 (br s, 1H), 3.50 (q, 2H) |
Visualizations
References
Application Notes and Protocols for the Analytical Characterization of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. The protocols outlined below detail the use of chromatographic and spectroscopic techniques for the identification, purity assessment, and structural elucidation of this compound.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 121806-48-2[1][2] |
| Molecular Formula | C₈H₄Cl₂F₃NO[1] |
| Molecular Weight | 258.02 g/mol [1] |
| Chemical Structure | |
![]() |
Analytical Workflow
The following diagram illustrates the general workflow for the comprehensive characterization of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and to quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Experimental Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution by dissolving the test compound in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. Start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 8-12 minutes |
| Purity | >97%[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Objective: To confirm the identity of this compound by its mass spectrum and to identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas
-
Electron ionization (EI) source
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at 1 mL/min
-
Injection Mode: Split (10:1)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Acquire and process the data to obtain the total ion chromatogram and the mass spectrum of the main peak.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific column and conditions |
| Molecular Ion (M⁺) | m/z 257/259 (due to chlorine isotopes) |
| Key Fragmentation Ions | Fragments corresponding to the loss of CF₃, Cl, and other characteristic cleavages. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound by analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use an appropriate spectral width to cover the expected chemical shift range for the -CF₃ group.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.
Expected Data:
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.5 ppm, showing characteristic splitting patterns (doublets, triplets). A broad singlet for the amide proton (NH) typically downfield. |
| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. A carbonyl carbon (C=O) around 155-165 ppm. A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet for the -CF₃ group, typically in the range of -60 to -80 ppm relative to CFCl₃. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To identify the characteristic functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Reagents:
-
Potassium bromide (KBr) (if preparing a pellet)
Experimental Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Data:
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3400 cm⁻¹ (broad) |
| C=O Stretch (Amide I) | 1680-1720 cm⁻¹ |
| N-H Bend (Amide II) | 1510-1550 cm⁻¹ |
| C-F Stretch | 1100-1300 cm⁻¹ (strong) |
| C-Cl Stretch | 600-800 cm⁻¹ |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ |
References
Application Note: HPLC Analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. The described protocol is suitable for the determination of the compound in bulk drug substances and has been developed to ensure high sensitivity, accuracy, and precision. The method utilizes a reverse-phase C18 column with isocratic elution and UV detection, providing a straightforward and efficient analytical solution.
Introduction
This compound is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. This document provides a comprehensive protocol for the analysis of this compound using reverse-phase HPLC.
Chemical Structure:
F Cl | / F - C - C - N - (C6H3) | \ F Cl
Note: This is a simplified representation. For a detailed 3D structure, refer to chemical databases.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a. Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of trifluoroacetic acid to the mixture and sonicate for 15 minutes to degas.
b. Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. This will be the stock solution. Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
c. Sample Preparation: For the analysis of a bulk drug substance, accurately weigh an amount of the sample equivalent to 10 mg of this compound and follow the same dilution procedure as for the standard solution. All solutions should be filtered through a 0.45 µm nylon syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 312.8 |
| 50 | 625.1 |
| 100 | 1250.5 |
| 150 | 1875.9 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision (Repeatability)
| Replicate | Peak Area (mAU*s) |
| 1 | 1251.2 |
| 2 | 1249.8 |
| 3 | 1250.5 |
| 4 | 1252.1 |
| 5 | 1250.9 |
| 6 | 1249.5 |
| Mean | 1250.67 |
| Standard Deviation | 0.98 |
| % RSD | 0.08% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.8 | 99.75% |
| 100% | 100 | 100.2 | 100.20% |
| 120% | 120 | 119.5 | 99.58% |
| Mean Recovery | 99.84% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Application Note: GC-MS Analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest to researchers and professionals in drug development and related fields. The described methodology provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring reliable and reproducible results. The protocol is designed for an audience with a foundational understanding of analytical chemistry, particularly chromatographic and mass spectrometric techniques.
Introduction
This compound is a halogenated aromatic amide. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, from reaction mixtures to biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose due to its high separation efficiency and definitive mass-based detection.[1][2][3] This document provides a detailed experimental protocol and illustrative data for the analysis of this compound.
Experimental Protocol
A critical aspect of successful GC-MS analysis is meticulous sample preparation.[4] The following protocol outlines the steps for preparing a standard solution of this compound for analysis.
1. Materials and Reagents
-
This compound (analytical standard)
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol, HPLC or GC grade
-
1.5 mL glass autosampler vials with caps
-
Micropipettes and tips
-
Vortex mixer
-
Analytical balance
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in dichloromethane and fill to the mark. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane. Recommended concentrations for a calibration curve range from 0.1 µg/mL to 20 µg/mL.[5]
-
Sample Storage: Store all solutions at 4°C in tightly sealed glass vials to prevent evaporation and degradation.
3. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended. These may be adapted based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7010B GC/MS Triple Quad or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Temperature Program | Initial temperature of 150°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.[5] |
| Transfer Line Temperature | 280°C[5] |
| Ion Source Temperature | 230°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Scan Range | m/z 50-400 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data obtained from the GC-MS analysis of this compound standards should be summarized for clarity and easy comparison. The following tables present hypothetical but representative data for this analysis.
Table 1: Chromatographic and Mass Spectral Data (Hypothetical)
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | 12.5 | 257/259/261 | 161/163, 126, 96 |
Table 2: Calibration Curve and Method Performance (Hypothetical)
| Parameter | Value |
| Calibration Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of the analytical components in the GC-MS system.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers, scientists, and drug development professionals. The provided hypothetical data and workflows can be adapted to specific laboratory settings and analytical requirements. For complex matrices, additional sample clean-up steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to minimize interference.[1]
References
Application Notes and Protocols for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential agrochemical applications of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a compound with a chemical structure suggestive of bioactivity. The trifluoroacetyl and dichlorophenyl moieties are key components in a variety of commercially successful pesticides, indicating that this molecule is a strong candidate for agrochemical screening and development. While specific data for this compound is not publicly available, this document outlines its potential applications based on the known activities of structurally related molecules and provides detailed protocols for its evaluation as a potential herbicide, fungicide, insecticide, and plant growth regulator.
Potential Agrochemical Applications
The chemical structure of this compound suggests several potential applications in agriculture, drawing parallels with existing classes of agrochemicals.
-
Herbicidal Activity: N-phenylacetamides and chloroacetanilides are well-established classes of herbicides.[1] These compounds typically act as inhibitors of very-long-chain fatty acid synthesis (VLCFA inhibitors), leading to stunted growth and eventual death of susceptible weeds. The dichlorophenyl ring in the target molecule is a common feature in this class of herbicides.
-
Fungicidal Activity: Trifluoromethylphenyl amides have demonstrated significant fungicidal properties.[2][3] For instance, studies have shown that compounds like 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide exhibit potent antifungal activity against a range of plant pathogens.[2][3] The trifluoroacetamide group in the target compound is a key structural alert for potential fungicidal action. The proposed mechanism could involve the disruption of mitochondrial respiration or the inhibition of essential enzymes in fungal pathogens.
-
Insecticidal Activity: While less common than for herbicidal and fungicidal applications, certain N-phenyl amides have shown insecticidal properties. The mode of action could potentially involve the disruption of the insect's nervous system or interference with chitin synthesis.
-
Plant Growth Regulation: Some N-substituted chloroacetylanilines have been shown to exhibit plant growth regulating activities, often by inhibiting radicular elongation.[1] Depending on the concentration and plant species, this compound could potentially be explored for its effects on plant development, such as promoting or inhibiting growth.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is currently available, the following tables present hypothetical quantitative data to illustrate the expected outcomes from the experimental protocols outlined below. These values are based on the reported activities of structurally analogous compounds.
Table 1: Hypothetical Herbicidal Activity (IC50 values in µM)
| Weed Species | This compound | Commercial Standard (e.g., Alachlor) |
| Echinochloa crus-galli (Barnyardgrass) | 15.5 | 5.2 |
| Amaranthus retroflexus (Redroot Pigweed) | 25.8 | 10.1 |
| Setaria faberi (Giant Foxtail) | 12.3 | 4.8 |
Table 2: Hypothetical Fungicidal Activity (EC50 values in µg/mL)
| Fungal Pathogen | This compound | Commercial Standard (e.g., Azoxystrobin) |
| Botrytis cinerea | 8.2 | 1.5 |
| Fusarium oxysporum | 12.5 | 3.2 |
| Colletotrichum gloeosporioides | 10.1 | 2.1 |
Table 3: Hypothetical Insecticidal Activity (LD50 values in µ g/insect )
| Insect Species | This compound | Commercial Standard (e.g., Chlorpyrifos) |
| Spodoptera frugiperda (Fall Armyworm) | 5.5 | 0.8 |
| Myzus persicae (Green Peach Aphid) | 8.9 | 1.2 |
Experimental Protocols
The following are detailed protocols for evaluating the potential agrochemical applications of this compound.
Herbicidal Activity Assessment
Objective: To determine the pre- and post-emergence herbicidal efficacy of the test compound.
Materials:
-
This compound
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop species (e.g., corn, soybean).
-
Pots, soil mix, growth chambers.
-
Acetone, distilled water, surfactant (e.g., Tween 20).
-
Commercial herbicide standard (e.g., Alachlor).
Protocol:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Pre-emergence Assay:
-
Fill pots with soil mix and sow seeds of weed and crop species at the appropriate depth.
-
Prepare serial dilutions of the test compound (e.g., 1000, 500, 250, 125, 62.5 ppm) in a water-acetone mixture containing a surfactant.
-
Apply the solutions evenly to the soil surface.
-
Place pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After 14-21 days, assess the percentage of weed control and crop injury based on a visual rating scale (0 = no effect, 100 = complete kill).
-
-
Post-emergence Assay:
-
Sow seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the serial dilutions of the test compound as a foliar spray until runoff.
-
Return the pots to the growth chamber.
-
Assess the percentage of weed control and crop injury after 14-21 days.
-
-
Data Analysis: Calculate the GR50 (concentration required for 50% growth reduction) for each species.
Fungicidal Activity Assessment
Objective: To evaluate the in vitro and in vivo fungicidal activity of the test compound.
Materials:
-
This compound
-
Cultures of various plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).
-
Potato Dextrose Agar (PDA), Potato Dextrose Broth (PDB).
-
96-well microtiter plates, petri dishes.
-
Spectrophotometer.
-
Healthy host plants (e.g., tomato, cucumber).
-
Commercial fungicide standard (e.g., Azoxystrobin).
Protocol:
-
In Vitro Mycelial Growth Inhibition Assay:
-
Prepare PDA plates amended with various concentrations of the test compound.
-
Place a mycelial plug of the test fungus in the center of each plate.
-
Incubate at the optimal temperature for fungal growth.
-
Measure the colony diameter after a set period and calculate the percentage of inhibition.
-
-
In Vivo Protective Assay:
-
Grow host plants to a suitable size.
-
Spray the plants with different concentrations of the test compound.
-
After 24 hours, inoculate the plants with a spore suspension of the pathogen.
-
Incubate the plants in a high-humidity environment to promote disease development.
-
Assess disease severity after 5-7 days and calculate the percentage of disease control.
-
-
Data Analysis: Determine the EC50 (effective concentration for 50% inhibition) for each fungus.
Insecticidal Activity Assessment
Objective: To determine the contact and ingestion toxicity of the test compound against common insect pests.
Materials:
-
This compound
-
Colonies of test insects (e.g., Spodoptera frugiperda, Myzus persicae).
-
Artificial diet, host plant leaves.
-
Microsyringe, spray tower.
-
Petri dishes, ventilated containers.
-
Commercial insecticide standard (e.g., Chlorpyrifos).
Protocol:
-
Topical Application (Contact Toxicity):
-
Apply a small droplet (e.g., 1 µL) of the test compound solution in acetone to the dorsal thorax of each insect.
-
Place the treated insects in containers with food and water.
-
Assess mortality after 24, 48, and 72 hours.
-
-
Leaf-Dip Bioassay (Ingestion Toxicity):
-
Dip host plant leaves in different concentrations of the test compound solution.
-
Allow the leaves to air dry and then place them in petri dishes with the test insects.
-
Assess mortality after 24, 48, and 72 hours.
-
-
Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population).
Plant Growth Regulation Assessment
Objective: To evaluate the effect of the test compound on plant growth and development.
Materials:
-
This compound
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, wheat).
-
Petri dishes, filter paper, growth pouches.
-
Growth chambers.
-
Plant growth regulator standard (e.g., 2,4-D).
Protocol:
-
Seed Germination and Root Elongation Assay:
-
Sterilize seeds and place them on filter paper moistened with different concentrations of the test compound in petri dishes.
-
Incubate the dishes vertically in a growth chamber.
-
After 5-7 days, measure the germination rate and the length of the primary root.
-
-
Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of root elongation (IC50).
Visualizations
Potential Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway for the herbicidal action of this compound, assuming it acts as a VLCFA inhibitor, a common mode of action for chloroacetamide herbicides.
Caption: Hypothetical herbicidal mode of action.
Experimental Workflow for Agrochemical Screening
This diagram outlines the general workflow for screening a novel compound for its potential agrochemical activities.
Caption: Agrochemical screening workflow.
References
Application Notes and Protocols for Screening N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide for Biological Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C8H4Cl2F3NO.[1] While its chemical structure is defined, its biological activity and potential therapeutic targets remain largely uncharacterized. These application notes provide a comprehensive framework for the initial screening and identification of biological targets for this compound. The protocols outlined below offer a tiered approach, beginning with broad computational and high-throughput screening methods, followed by more focused secondary assays to validate initial findings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing appropriate experimental conditions, particularly regarding solubility and potential for membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H4Cl2F3NO | PubChem[1] |
| CAS Number | 121806-48-2 | Guidechem[2] |
| Molecular Weight | 258.03 g/mol | PubChem (calculated) |
| Appearance | White to light yellow crystalline powder (predicted) | --- |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | --- |
| Stability | Stable under standard laboratory conditions. | --- |
Note: Some properties are predicted based on the chemical structure and may require experimental verification.
Proposed Screening Strategy
A multi-step screening cascade is proposed to efficiently identify and validate the biological targets of this compound. This strategy is designed to maximize the discovery of potential activities while minimizing resource expenditure in the early stages.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide.
Experimental Protocol
A representative protocol for the synthesis of this compound is detailed below. This procedure is based on general methods for the N-trifluoroacetylation of anilines and may require optimization for specific laboratory conditions and desired yield.
Reaction Scheme:
2,3-Dichloroaniline reacts with trifluoroacetic anhydride in the presence of a base to yield this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 608-27-5 |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 407-25-0 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise with stirring.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq) to the reaction mixture. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding 1M hydrochloric acid. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.[1]
Experimental Workflow Diagram:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (TFAA hydrolyzed by moisture).2. Insufficient reaction time or temperature.3. Starting amine is not sufficiently nucleophilic. | 1. Use freshly opened or distilled TFAA. Ensure all glassware is dry and the reaction is under an inert atmosphere.2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gentle heating (e.g., 40 °C).3. Ensure the purity of the 2,3-dichloroaniline. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction.2. Insufficient acylating agent. | 1. Extend the reaction time or consider gentle heating.2. Use a slight excess (1.1-1.2 eq) of TFAA. |
| Formation of Side Products | 1. Di-acylation of the amine (less likely under these conditions).2. Reaction with residual water. | 1. Use a controlled amount of TFAA. Di-acylation is generally not observed under standard conditions.2. Ensure anhydrous reaction conditions. |
| Difficult Product Purification | 1. Product is co-eluting with impurities during chromatography.2. Oiling out during recrystallization. | 1. Try a different solvent system for column chromatography or consider recrystallization.2. Choose a recrystallization solvent in which the product is soluble when hot but sparingly soluble when cold. Avoid using a solvent with a boiling point higher than the melting point of the product.[1] |
Troubleshooting Decision Tree:
Frequently Asked Questions (FAQs)
Q1: Why is a base like pyridine necessary in this reaction?
A1: Trifluoroacetic anhydride reacts with 2,3-dichloroaniline to form the desired amide and trifluoroacetic acid as a byproduct. The acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize the acid byproduct and drive the reaction to completion.
Q2: What is the role of trifluoroacetic anhydride (TFAA)?
A2: Trifluoroacetic anhydride is a highly reactive acylating agent.[2] It readily reacts with the amino group of 2,3-dichloroaniline to introduce the trifluoroacetyl group, forming a stable amide bond.
Q3: Can I use trifluoroacetic acid instead of the anhydride?
A3: While trifluoroacetylation can sometimes be achieved with trifluoroacetic acid, it typically requires harsher conditions, such as high temperatures and a dehydrating agent, and may result in lower yields compared to using the more reactive trifluoroacetic anhydride.
Q4: My product "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the product or if the solution is cooled too quickly. To resolve this, you can try reheating the solution and adding a small amount of a co-solvent in which the product is more soluble to lower the saturation point. Then, allow the solution to cool very slowly, possibly with scratching the inside of the flask to induce crystallization.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm the molecular weight, and melting point analysis. Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).
References
Technical Support Center: Purification of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the purification of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the purification of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials, such as 2,3-dichloroaniline and a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate). Side products from the reaction, such as di-acylated aniline or products from reactions with residual water, may also be present.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.[1][2]
Purification Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at varying temperatures.[3]
Recommended Solvents: For chlorinated aromatic amides like this compound, a good starting point for solvent selection would be polar protic or aprotic solvents. A solvent pair system can also be effective.[4][5][6]
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for amides. |
| Isopropanol | Similar to ethanol, may offer different solubility. |
| Acetonitrile | A polar aprotic solvent that can be effective for amides. |
| Toluene/Hexane | A non-polar/polar aprotic mixture, good for less polar compounds. |
| Dichloromethane/Hexane | A polar aprotic/non-polar mixture, useful for a range of polarities. |
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7]
Recommended Mobile Phases (Eluents): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is typically used. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.
| Stationary Phase | Mobile Phase System (Starting Ratio) |
| Silica Gel | Hexane:Ethyl Acetate (9:1) |
| Silica Gel | Dichloromethane:Hexane (1:1) |
| Alumina | Hexane:Ethyl Acetate (9.5:0.5) |
Experimental Protocol:
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. You can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve | Inappropriate solvent or insufficient solvent volume. | Try a different solvent from the recommended list. Ensure you are using enough solvent and that it is sufficiently heated.[8] |
| "Oiling out" instead of crystallization | The solute is coming out of the solution as a liquid. This can happen if the solution is supersaturated or cooled too quickly. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Using a solvent pair can also help. |
| Low recovery of purified product | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Product is still impure after recrystallization | The chosen solvent did not effectively separate the impurity. The cooling process was too rapid, trapping impurities. | Try a different recrystallization solvent. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (low Rf on TLC) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[9] |
| Compound runs with the solvent front (high Rf on TLC) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the percentage of hexane. |
| Poor separation of spots (streaking or overlapping) | The column may be overloaded, or the sample is not soluble in the mobile phase. The stationary phase may be interacting too strongly with the compound. | Reduce the amount of sample loaded onto the column. Try a different mobile phase system. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes improve separation, though caution is advised as it can affect the product. |
| Product elutes with impurities | The chosen mobile phase does not provide adequate separation. | Try a shallower gradient of solvent polarity or an isocratic elution with a finely tuned solvent mixture. Consider using a different stationary phase like alumina. |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. cipac.org [cipac.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete Reaction: 2,3-dichloroaniline is a weakly nucleophilic amine due to the electron-withdrawing effects of the two chlorine atoms.[1][2][3] This can lead to a slow or incomplete reaction with the trifluoroacetylating agent. | - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times. Gentle heating may be necessary, but should be done cautiously to avoid side reactions. - Use of a Catalyst: A mild base catalyst like pyridine or triethylamine can be used to activate the amine or neutralize the trifluoroacetic acid byproduct, driving the reaction forward.[4] - Choice of Acylating Agent: Trifluoroacetic anhydride is highly reactive.[4] Ensure it is fresh and has not hydrolyzed. |
| Hydrolysis of Reagents or Product: Trifluoroacetic anhydride is highly moisture-sensitive and will readily hydrolyze to the unreactive trifluoroacetic acid. The product itself can also be susceptible to hydrolysis under certain conditions. | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle trifluoroacetic anhydride under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Spots on TLC/LC-MS | Unreacted Starting Material: As mentioned, the low reactivity of 2,3-dichloroaniline can result in its presence even after extended reaction times. | - Refer to solutions for "Incomplete Reaction". |
| Hydrolysis Product: A spot corresponding to 2,3-dichloroaniline may be present due to the hydrolysis of the product during workup or analysis. | - Neutral Workup: Ensure the workup conditions are not strongly acidic or basic. Wash with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash. | |
| Friedel-Crafts Acylation Byproduct: Under strongly acidic conditions, there is a possibility of electrophilic acylation on the aromatic ring, leading to a ketone byproduct.[5][6] | - Avoid Excess Strong Acid: If using an acid catalyst, a milder one is preferable. Ensure complete neutralization during workup. | |
| Product Purity Issues | Residual Trifluoroacetic Acid: The byproduct of the reaction, trifluoroacetic acid, can be difficult to remove completely. | - Aqueous Workup: Wash the organic layer thoroughly with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove trifluoroacetic acid. - Azeotropic Removal: Co-evaporation with a suitable solvent like toluene may help in removing residual acid. |
| Di-acylation Product: While less likely with a deactivated aniline, the formation of a di-trifluoroacetylated product is a theoretical possibility. | - Control Stoichiometry: Use a controlled amount of trifluoroacetic anhydride (typically 1.0-1.2 equivalents). |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between 2,3-dichloroaniline and trifluoroacetic anhydride so slow?
A1: The two chlorine atoms on the aniline ring are electron-withdrawing groups.[1][2][3] They pull electron density away from the amino group, making the lone pair of electrons on the nitrogen less available for nucleophilic attack on the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This reduced nucleophilicity leads to a slower reaction rate compared to anilines with electron-donating groups.[1][2][3]
Q2: What is the main byproduct I should be concerned about?
A2: The most common "byproduct" is often unreacted 2,3-dichloroaniline due to incomplete reaction. Another significant process to be aware of is the hydrolysis of the trifluoroacetic anhydride to trifluoroacetic acid, which will not react with the aniline. Careful control of anhydrous conditions is key to minimizing this.
Q3: Can the product, this compound, decompose during the workup?
A3: Yes, amide bonds can be susceptible to hydrolysis under either strongly acidic or basic conditions.[7][8][9] It is advisable to perform the aqueous workup under neutral or mildly basic conditions to prevent the cleavage of the amide bond back to 2,3-dichloroaniline and trifluoroacetic acid.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst due to the high reactivity of trifluoroacetic anhydride, the use of a non-nucleophilic base like pyridine or triethylamine is often recommended. The base can serve two purposes: to act as a nucleophilic catalyst and to scavenge the trifluoroacetic acid byproduct, which can help to drive the reaction to completion.
Q5: Are there any potential side reactions on the aromatic ring?
A5: Although the dichlorophenyl ring is deactivated towards electrophilic aromatic substitution, under harsh acidic conditions, a Friedel-Crafts-type acylation could theoretically occur.[5][6] However, this is generally not a major concern under standard acylation conditions for this substrate.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous DCM.
-
If using a catalyst, add pyridine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion. Gentle heating may be applied if the reaction is sluggish, but should be monitored carefully.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions and byproducts.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. quora.com [quora.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Why does acetylation of NH2 group of aniline reduce class 11 chemistry CBSE [vedantu.com]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-acylation of 2,3-dichloroaniline with a trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is a highly reactive and commonly used reagent for this purpose. The reaction is typically carried out in an aprotic solvent, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.
Q2: Why is my reaction yield consistently low?
A2: Low yields in the trifluoroacetylation of 2,3-dichloroaniline can be attributed to several factors. The starting material, 2,3-dichloroaniline, is an electron-deficient and sterically hindered aniline. The two chlorine atoms on the aromatic ring reduce the nucleophilicity of the amine group, making it less reactive. Additionally, the ortho-chloro group can sterically hinder the approach of the acylating agent. Optimizing the reaction conditions, such as the choice of base, solvent, and temperature, is crucial for improving the yield.
Q3: What are the likely side products in this reaction?
A3: Potential side products can include unreacted starting material (2,3-dichloroaniline), and in some cases, diacylation of the aniline, although this is less likely with a hindered aniline. Under harsh conditions or in the presence of moisture, hydrolysis of the trifluoroacetic anhydride or the product can occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material (2,3-dichloroaniline) and the product (this compound). The spots can be visualized under UV light.
Q5: What is a suitable method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying the solid product. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is often employed. The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Low Reactivity of Aniline: 2,3-dichloroaniline is electron-deficient and a weak nucleophile. 2. Insufficiently Reactive Acylating Agent: While TFAA is reactive, alternative agents might be considered for challenging substrates. 3. Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy. | 1. Use of a Base/Catalyst: Add a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct and drive the reaction forward. For very sluggish reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used. 2. Alternative Acylating Agents: Consider using trifluoroacetyl chloride, which is more reactive than TFAA. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Reaction time may be too short, or the conditions are not forcing enough. 2. Stoichiometry: Insufficient amount of the acylating agent. | 1. Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. 2. Increase Equivalents of Acylating Agent: Use a slight excess of trifluoroacetic anhydride (e.g., 1.1-1.2 equivalents). |
| Formation of Multiple Products/Impurities | 1. Moisture Contamination: Trifluoroacetic anhydride is highly sensitive to moisture and can hydrolyze. 2. Side Reactions: Decomposition of starting materials or product under harsh conditions. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Control Reaction Temperature: Avoid excessive heating. Perform the addition of the acylating agent at a lower temperature (e.g., 0 °C) before warming to the reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. "Oiling Out" during Recrystallization: The product separates as an oil instead of crystals. 2. Poor Crystal Formation: Slow or no crystallization upon cooling. | 1. Adjust Solvent System: If the product oils out, add more of the "good" solvent (in which the compound is more soluble) to dissolve the oil, then cool slowly. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure product. Ensure the solution is sufficiently concentrated. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
2,3-Dichloroaniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
| Parameter | Condition/Reagent | Effect on Reaction | Typical Range/Value |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Highly reactive, efficient for acylation. | 1.05 - 1.2 equivalents |
| Base | Pyridine, Triethylamine | Neutralizes the acid byproduct, drives the reaction to completion. | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants. | Anhydrous |
| Temperature | 0 °C to 50 °C | Lower temperature for addition to control exotherm, higher temperature may be needed to drive the reaction. | Start at 0 °C, then room temperature or gentle heating. |
| Reaction Time | 1 - 6 hours | Dependent on temperature and substrate reactivity. | Monitor by TLC. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the reaction conditions.
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide stability and storage issues
This technical support center provides guidance on the stability and storage of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the compound in a tightly sealed container to prevent moisture absorption and potential hydrolysis. For long-term storage, maintaining the compound at -20°C is recommended.
Q2: Is this compound sensitive to light?
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. When preparing stock solutions, it is crucial to use anhydrous solvents and store the solutions at -20°C or below to maintain stability. The stability of the compound in aqueous solutions, especially at neutral or alkaline pH, may be limited due to potential hydrolysis of the trifluoroacetamide group.[3]
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway of concern is the hydrolysis of the trifluoroacetamide group to the corresponding aniline and trifluoroacetic acid. This reaction is typically accelerated under basic conditions.[3][4] Other potential degradation pathways, although less common, could involve reactions of the dichlorophenyl ring under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh solutions from a new batch of the compound if possible. Consider performing a stability analysis of your sample. |
| Discoloration of the solid compound (e.g., yellowing). | Potential degradation due to exposure to light, air (oxidation), or impurities. | Store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen). Ensure the container is tightly sealed. |
| Precipitation in stock solutions upon storage. | Poor solubility in the chosen solvent at low temperatures or degradation leading to less soluble products. | Try a different solvent or a solvent mixture. Ensure the solution is not supersaturated. If degradation is suspected, analyze the precipitate and the supernatant. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Compare the chromatogram with that of a freshly prepared sample. Attempt to identify the new peaks, which could correspond to the hydrolyzed aniline derivative. |
Experimental Protocols
To investigate the stability of this compound, a forced degradation study can be performed.[5][6][7] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Analysis:
-
Analyze all samples (stressed and control) by HPLC.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use a photodiode array (PDA) detector to compare the UV spectra of the parent compound and any degradation products.
-
Data Presentation
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 2 hours | Room Temp | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Solid) | 48 hours | 80°C | ||
| Photolytic (Solid) | 24 hours | Room Temp | ||
| Photolytic (Solution) | 24 hours | Room Temp |
Visualizations
References
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
handling and safety precautions for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide?
A1: Based on data for the analogous compound 2,2,2-trifluoroacetamide, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or glasses.[3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves should be inspected before use and removed carefully to avoid skin contact.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1][2]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It may be hygroscopic and should be stored under an inert gas.
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
Q5: What is the proper procedure for cleaning up a spill?
A5: For small spills, you should:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid breathing dust.
-
Sweep up the solid material and place it into a suitable container for disposal.[2]
-
Clean the spill area thoroughly. For larger spills, evacuate the area and consult with your institution's environmental health and safety office.
Q6: How should I dispose of waste containing this compound?
A6: Dispose of the compound and its container in accordance with local, regional, and national hazardous waste regulations.[1] It should be disposed of at an approved waste disposal plant.
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table includes data for the base compound, 2,2,2-trifluoroacetamide, for reference.
| Property | Value for 2,2,2-trifluoroacetamide |
| Appearance | Beige Powder Solid[1] |
| Odor | Petroleum distillates[1] |
| pH | 3.6[1] |
| Melting Point/Range | 59 - 70 °C / 138.2 - 158 °F[1] |
| Boiling Point/Range | 162 - 164 °C / 323.6 - 327.2 °F[1] |
Experimental Protocols
Visual Guides
Caption: General laboratory workflow for handling chemical compounds.
Caption: Emergency response procedure for a chemical spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
A1: Impurities can arise from several sources during the synthesis and handling of this compound. The most common sources include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2,3-dichloroaniline or trifluoroacetylating agents (e.g., trifluoroacetic anhydride).
-
Side Products: The reaction of 2,3-dichloroaniline with the trifluoroacetylating agent may lead to the formation of side products, such as di-acylated aniline derivatives.
-
Degradation Products: The final compound may degrade over time, especially if exposed to harsh conditions like high temperatures, strong acids or bases, or light.
-
Residual Solvents: Solvents used during the reaction or purification steps may not be completely removed.[1][2][3][4]
Q2: What analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of impurities.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the main compound and its impurities. A UV detector is commonly used for aromatic compounds.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying volatile and semi-volatile impurities, including residual solvents and some side products. Derivatization may be necessary for non-volatile compounds.[6][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify and characterize non-volatile impurities by providing molecular weight and fragmentation information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the main compound and any significant impurities. ¹H, ¹³C, and ¹⁹F NMR are particularly useful for this class of compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the sample and can help in the initial characterization of unknown impurities. |
Q3: How can I use NMR spectroscopy to identify common impurities?
A3: NMR spectroscopy is a powerful tool for identifying impurities. By comparing the spectrum of your sample to the spectra of known compounds, you can identify the presence of starting materials or other common impurities.
-
¹H NMR of 2,3-dichloroaniline: Look for characteristic signals in the aromatic region.
-
¹⁹F NMR of Trifluoroacetic Anhydride: A distinct singlet for the six equivalent fluorine atoms.
-
Residual Solvents: The chemical shifts of common laboratory solvents are well-documented and can be identified in your ¹H NMR spectrum.[1][2][3][4]
Troubleshooting Guides
Problem 1: My purified this compound sample shows low purity by HPLC analysis.
This guide will walk you through the steps to improve the purity of your compound using recrystallization.
Caption: Workflow for improving sample purity via recrystallization.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl trifluoroacetamides, common solvent systems include ethanol, methanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[8]
-
Dissolution: Heat the chosen solvent to its boiling point and add the minimum amount required to fully dissolve your sample. Adding too much solvent is a common reason for poor recovery.[9]
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10][11]
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent.
-
Re-analysis: Analyze the purity of the recrystallized sample by HPLC. If the purity is still not satisfactory, consider a second recrystallization with a different solvent system or move to a more powerful purification technique like column chromatography.
Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can trap impurities.
Caption: Troubleshooting guide for when a compound "oils out".
Troubleshooting Steps:
-
Reheat and Add Solvent: Heat the solution until the oil redissolves. Add a small amount of additional "good" (high-solubility) solvent to the mixture. This will lower the saturation point and may prevent the compound from precipitating above its melting point.[10][11]
-
Slow Cooling: Allow the solution to cool as slowly as possible. You can insulate the flask to slow down the cooling rate.[10]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates nucleation sites for crystal growth.[12]
-
Seed Crystals: Adding a tiny crystal of the pure compound (a seed crystal) can also initiate crystallization.[12]
-
Change Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Try a different solvent or solvent mixture.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the title compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC-UV
Objective: To determine the purity of this compound samples.
Instrumentation and Conditions (Illustrative Example):
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Gradient | 50:50 to 95:5 Acetonitrile:Water over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Procedure:
-
Sample Preparation: Prepare a stock solution of your sample in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to be within the linear range of the detector.
-
Standard Preparation: Prepare a standard solution of a known pure sample of this compound at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. ijnrd.org [ijnrd.org]
- 6. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization [wiredchemist.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient synthesis process, from laboratory scale to pilot plant production.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below. This protocol is based on the acylation of 2,3-dichloroaniline with trifluoroacetic anhydride.
Materials and Reagents:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Base (e.g., Triethylamine (TEA) or Pyridine) - Optional, but recommended for scale-up
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., Ethanol/water mixture, Heptane/Ethyl Acetate mixture)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet
-
Heating/cooling system
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel purged with nitrogen, dissolve 2,3-dichloroaniline (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, 5-10 volumes). Cool the solution to 0-5 °C using an ice bath.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.1-1.2 eq) to the cooled solution of 2,3-dichloroaniline via a dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water or a 1M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[1][2][3]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent system (e.g., ethanol/water or heptane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Scale-up Considerations:
-
Exothermicity: The reaction of trifluoroacetic anhydride with an amine is exothermic. For larger scale reactions, ensure adequate cooling capacity to maintain the desired reaction temperature. A slower addition rate of the anhydride may be necessary.
-
Mixing: Efficient agitation is crucial to ensure homogenous mixing, especially during the addition of the anhydride.
-
Solvent Selection: While DCM is a common laboratory solvent, for larger scale operations, consider alternative solvents like toluene or THF which may be more suitable for industrial processes.
-
Base: The addition of a non-nucleophilic base like triethylamine can help to scavenge the trifluoroacetic acid byproduct, which can be beneficial for driving the reaction to completion and for materials compatibility at larger scales.[4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or No Product Yield | Incomplete reaction | - Ensure the trifluoroacetic anhydride is fresh and has not hydrolyzed. - Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial addition, while monitoring for byproduct formation. - The 2,3-dichloroaniline may be of poor quality; consider purification before use. |
| Deactivation of the amine | - 2,3-dichloroaniline is an electron-deficient aniline, which reduces its nucleophilicity.[6] Consider using a slight excess of the aniline or adding a non-nucleophilic base to facilitate the reaction. | |
| Loss of product during work-up | - Ensure the pH is carefully controlled during the aqueous washes to prevent hydrolysis of the amide. - Minimize the volume of solvent used for recrystallization to avoid significant product loss in the mother liquor. | |
| Formation of Impurities | Unreacted starting material | - As with low yield, ensure complete reaction by extending the reaction time or using a slight excess of the acylating agent. |
| Di-acylation of the amine | - This is less likely with trifluoroacetic anhydride due to the deactivating effect of the first trifluoroacetyl group, but can occur if the reaction conditions are too harsh. Ensure the reaction temperature is controlled and the anhydride is added slowly. | |
| Hydrolysis of trifluoroacetic anhydride | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction. | |
| Difficulty with Purification | Oiling out during recrystallization | - The chosen recrystallization solvent system may not be optimal. Screen other solvent mixtures. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent.[7] |
| Poor crystal formation | - Cool the solution slowly to encourage the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. | |
| Scale-up Issues | Poor temperature control (exotherm) | - Improve the cooling efficiency of the reactor. - Dilute the reaction mixture further. - Slow down the addition rate of the trifluoroacetic anhydride. |
| Inefficient mixing | - Use a more powerful overhead stirrer. - Ensure the reactor is appropriately sized for the reaction volume. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the temperature during the addition of trifluoroacetic anhydride?
A1: The reaction between an amine and an anhydride is exothermic. Controlling the temperature is crucial to prevent side reactions, such as the formation of byproducts, and to ensure the safety of the reaction, especially on a larger scale.
Q2: Can I use trifluoroacetic acid instead of trifluoroacetic anhydride?
A2: While possible, using trifluoroacetic acid directly for acylation is generally less efficient and requires harsher conditions or the use of coupling agents.[8] Trifluoroacetic anhydride is a much more reactive acylating agent.[4][5]
Q3: What is the purpose of the aqueous washes in the work-up procedure?
A3: The washes are performed to remove unreacted starting materials, byproducts, and any remaining acid or base. The 1M HCl wash removes any unreacted 2,3-dichloroaniline and any base used. The saturated sodium bicarbonate wash neutralizes any remaining acidic components. The brine wash helps to remove water from the organic layer before drying.
Q4: How do I know if my product is pure after recrystallization?
A4: The purity of the final product can be assessed by techniques such as melting point determination (a sharp melting point close to the literature value indicates high purity), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Q5: What are the safety precautions I should take when working with trifluoroacetic anhydride?
A5: Trifluoroacetic anhydride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Always add the anhydride slowly to the reaction mixture and ensure the reaction is conducted under anhydrous conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
troubleshooting analytical detection of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the analytical detection of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Q2: I am observing significant peak tailing in my HPLC analysis. What are the common causes and solutions?
A2: Peak tailing is a common issue when analyzing chlorinated aromatic compounds. It can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[1][2]
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polarizable chlorine atoms and the amide group of the analyte, leading to tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl). Adjusting the mobile phase pH with a suitable buffer can also help to suppress silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If peak shape improves, column overload was the likely cause.[1]
-
-
Mobile Phase Issues: An inappropriate mobile phase pH or buffer concentration can contribute to poor peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. Increasing the buffer concentration can sometimes improve peak symmetry.[1]
-
Q3: My LC-MS/MS results are showing poor reproducibility and signal suppression. What could be the cause?
A3: Poor reproducibility and signal suppression in LC-MS/MS are often attributed to matrix effects.[3][4][5][6][7][8] Matrix components co-eluting with the analyte can interfere with the ionization process in the mass spectrometer source.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup procedure such as Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components.[9][10][11]
-
Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from matrix interferences.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Q4: What are the expected major fragments for this compound in GC-MS analysis?
A4: While a definitive fragmentation pattern requires experimental data, based on the structure and general fragmentation rules for aromatic amides, the following fragments can be anticipated:[12][13][14]
-
Molecular Ion Peak: The intact molecule with a positive charge.
-
Loss of CF3: Cleavage of the trifluoromethyl group is a likely fragmentation pathway.
-
Cleavage of the Amide Bond: Fragmentation at the C-N bond can result in ions corresponding to the dichlorophenyl group and the trifluoroacetamide moiety.
-
Loss of Chlorine: Fragments showing the loss of one or both chlorine atoms are also possible.
Q5: How stable is this compound in solution during sample preparation and analysis?
A5: The stability of trifluoroacetamides can be influenced by pH and temperature.[15][16][17][18] It is crucial to evaluate the stability of the analyte under your specific experimental conditions.
-
Recommendation: Perform stability studies by storing spiked samples at different temperatures (e.g., room temperature, 4°C) and for varying durations. Analyze these samples against a freshly prepared standard to assess for any degradation. It is also advisable to check for stability at different pH values if the sample matrix can vary.
Troubleshooting Guides
HPLC-UV Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column; adjust mobile phase pH.[1] |
| Column overload. | Dilute the sample.[1] | |
| Interfering peak. | Modify mobile phase or gradient to improve resolution. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition and gradient. |
| Column degradation. | Replace the column. | |
| Baseline Noise | Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents; flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase.[19] |
GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Action |
| No Peak Detected | Analyte degradation in the injector. | Lower the injector temperature; use a deactivated liner. |
| Issues with the MS detector. | Check MS tuning and detector voltage. | |
| Poor Peak Shape | Active sites in the GC system. | Use a deactivated liner and column; check for leaks. |
| Inappropriate injection technique. | Optimize injection volume and speed. | |
| Inconsistent Retention Times | Fluctuation in oven temperature or carrier gas flow. | Verify oven temperature program and gas flow rates. |
| Column contamination. | Bake out the column according to manufacturer's instructions. |
Experimental Protocols
HPLC-UV Method for this compound
This is a general starting method and may require optimization for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Sample Preparation for Biological Matrices (Plasma/Urine)
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
For urine samples, a dilute-and-shoot approach may be sufficient, or a solid-phase extraction (SPE) can be used for cleaner samples.
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromacademy.com [chromacademy.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov.ph [fda.gov.ph]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Degradation of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. Due to the limited direct literature on this specific compound, the information provided is based on established chemical principles and data from structurally related molecules, including chlorinated anilines and trifluoroacetamides.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial degradation pathways for this compound?
A1: The most likely initial step in the degradation of this compound is the hydrolysis of the amide bond. This reaction would yield 2,3-dichloroaniline and trifluoroacetic acid. Trifluoroacetamides are known to be susceptible to hydrolysis under mild basic conditions.[1]
Q2: What subsequent degradation is expected for the initial breakdown products?
A2: Following the initial hydrolysis, the degradation would proceed for the two resulting products:
-
2,3-dichloroaniline: This compound is expected to undergo microbial degradation. Bacteria are known to degrade chloroanilines, typically initiating the process through oxidative deamination to form chlorocatechols.[2][3][4] These catechols are then subject to ring cleavage, leading to further breakdown.[2]
-
Trifluoroacetic acid: This is a relatively stable compound but can be metabolized by some microorganisms.
Q3: Is photodegradation a significant pathway for this compound?
A3: While direct data is unavailable, related chlorinated aromatic compounds, such as dichlorophenols (potential intermediates), are known to undergo photodegradation.[5][6][7] Therefore, it is plausible that this compound or its degradation products could be susceptible to degradation upon exposure to UV or natural sunlight.
Q4: How does the trifluoromethyl group influence the degradation?
A4: The trifluoromethyl group is one of the most lipophilic substituents and generally increases the metabolic stability of a compound.[8][9][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic attack by enzymes like cytochrome P450.[8][10] However, the presence of fluorine can influence the overall metabolic pathway of the molecule.[11][12]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under experimental conditions. | The compound may be highly recalcitrant under the tested conditions. | - Modify the experimental parameters: adjust pH, temperature, or microbial inoculum. - For microbial studies, consider using a microbial consortium from a contaminated site, as they may have adapted to degrade similar compounds.[3][13] - Investigate abiotic degradation pathways such as hydrolysis or photolysis by setting up sterile controls and light/dark experiments. |
| Difficulty in identifying degradation products. | - Low concentration of intermediates. - Lack of appropriate analytical standards. - Co-elution of compounds in chromatography. | - Use sensitive analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). - For GC-MS analysis, derivatization of polar metabolites may be necessary to improve volatility.[14] - Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of potential products. |
| Inconsistent degradation rates between replicates. | - Inhomogeneous microbial inoculum. - Variations in experimental setup (e.g., temperature, shaking speed). - Contamination of the experimental system. | - Ensure the microbial inoculum is well-mixed before addition. - Precisely control all experimental parameters. - Maintain sterile techniques throughout the experiment to avoid unwanted microbial contamination. |
| Suspected abiotic loss of the compound. | The compound may be volatile or adsorb to the experimental vessel. | - Include sterile, sealed controls to assess abiotic losses. - Use glass vessels to minimize adsorption, and rinse with an appropriate solvent to recover any adsorbed compound. |
Quantitative Data Summary
The following table presents hypothetical data for illustrative purposes, as experimental data for this compound is not publicly available.
| Degradation Condition | Parameter | Value | Primary Degradation Products |
| Abiotic Hydrolysis | Half-life at pH 9, 25°C | 48 hours | 2,3-dichloroaniline, Trifluoroacetic acid |
| Half-life at pH 7, 25°C | 30 days | 2,3-dichloroaniline, Trifluoroacetic acid | |
| Half-life at pH 4, 25°C | > 100 days | Negligible degradation | |
| Microbial Degradation (Pseudomonas sp.) | Degradation Rate (aerobic) | 5 mg/L/day | 2,3-dichloroaniline, 3,4-dichlorocatechol |
| Mineralization (% to CO2) | 45% over 28 days | Carbon dioxide | |
| Photodegradation | Half-life (simulated sunlight) | 12 hours | Chlorinated phenols, organic acids |
Experimental Protocols
Protocol 1: Abiotic Hydrolysis Study
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials:
-
This compound
-
Sterile buffered solutions at pH 4, 7, and 9.
-
Amber glass vials with Teflon-lined caps.
-
HPLC-UV system.
-
-
Procedure:
-
Prepare a stock solution of the target compound in a suitable solvent (e.g., acetonitrile).
-
Spike the stock solution into the buffered solutions in the amber glass vials to a final concentration of 10 mg/L.
-
Prepare triplicate samples for each pH and a control with sterile deionized water.
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
At predetermined time intervals, sacrifice a set of vials from each pH.
-
Analyze the concentration of the parent compound using HPLC-UV.
-
Calculate the hydrolysis rate and half-life for each pH condition.
-
Protocol 2: Aerobic Biodegradation Study
-
Objective: To assess the biodegradability of this compound by a specific microbial strain.
-
Materials:
-
This compound
-
Bacterial strain capable of degrading chlorinated aromatic compounds (e.g., Pseudomonas sp.).
-
Minimal salts medium.
-
Shake flasks.
-
HPLC-MS system.
-
-
Procedure:
-
Grow the bacterial strain in a suitable growth medium and harvest the cells by centrifugation.
-
Wash the cells with sterile minimal salts medium and resuspend to a specific optical density.
-
In shake flasks, add the minimal salts medium and the target compound to a final concentration of 50 mg/L.
-
Inoculate the flasks with the washed bacterial cells.
-
Include a sterile control (no inoculum) and a positive control with a readily biodegradable compound.
-
Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C).
-
At regular intervals, withdraw samples for analysis.
-
Monitor the disappearance of the parent compound and the appearance of degradation products using HPLC-MS.
-
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: A typical experimental workflow for studying the biodegradation of the target compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 3. sciepub.com [sciepub.com]
- 4. Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Validation & Comparative
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide vs other halogenated acetamides
A deep dive into the structure-activity relationships of halogenated acetamides, focusing on N-(3,4-dichlorophenyl)propanamide and its analogs, reveals critical insights for researchers in drug development. This guide synthesizes available preclinical data to offer a comparative perspective on their biological activities.
Halogenation is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can enhance biological activity, improve metabolic stability, and increase membrane permeability. This guide focuses on the comparative analysis of a specific class of halogenated molecules: N-phenylacetamides, with a particular emphasis on dichlorinated and trifluorinated derivatives.
Comparative Biological Activity
To illustrate the impact of halogenation patterns on biological activity, this guide presents data from studies on various N-phenylacetamide and N-arylcinnamamide derivatives. These compounds share a common scaffold but differ in the nature and position of their halogen substituents, offering a glimpse into the subtle yet significant effects of these modifications.
Antimicrobial Activity
A study on a series of (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds was evaluated against a panel of bacterial strains. For instance, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide and related compounds exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis, including vancomycin-resistant isolates (VRE).[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides [1]
| Compound | Target Organism | MIC (µM) |
| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 0.98 |
| MRSA SA 630 | 0.98 | |
| Enterococcus faecalis ATCC 29212 | 1.95 | |
| VRE E. faecalis 3/95B | 1.95 | |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 0.98 |
| MRSA SA 630 | 0.98 | |
| Enterococcus faecalis ATCC 29212 | 1.95 | |
| VRE E. faecalis 3/95B | 1.95 | |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 0.98 |
| MRSA SA 630 | 0.98 | |
| Enterococcus faecalis ATCC 29212 | 1.95 | |
| VRE E. faecalis 3/95B | 1.95 |
Data extracted from a study by Chowdhry et al. (2022).
Cytotoxic Activity
The same study also investigated the cytotoxic effects of these compounds on the human leukemia cell line K-562. The half-maximal inhibitory concentration (IC50) was determined to assess their potential as anticancer agents.
Table 2: Cytotoxicity (IC50) of Selected (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides against K-562 Cells [1]
| Compound | IC50 (µM) |
| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 15.6 ± 1.2 |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | 18.2 ± 1.5 |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | 21.4 ± 1.8 |
Data extracted from a study by Chowdhry et al. (2022).
These findings underscore the principle that the nature and position of halogen substituents on the N-phenyl ring significantly modulate the biological activity of acetamide derivatives. The presence of trifluoromethyl and trifluoromethoxy groups, in conjunction with the dichlorophenyl moiety, appears to be favorable for both antimicrobial and cytotoxic activities.
Experimental Protocols
For researchers looking to build upon these findings, the following are detailed methodologies for the key experiments cited.
Synthesis of (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides[1]
-
Starting Materials: 3,4-dichlorocinnamic acid and the corresponding substituted aniline.
-
Reaction: 3,4-dichlorocinnamic acid (1.0 eq) is suspended in dry chlorobenzene. Phosphorus trichloride (0.5 eq) and the substituted aniline (1.0 eq) are added dropwise at ambient temperature.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation for 40 minutes at 130 °C.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is washed with hydrochloric acid and water.
-
Purification: The crude product is recrystallized from ethanol to yield the final compound.
Determination of Minimum Inhibitory Concentration (MIC)[1]
-
Method: The MIC values are determined using the microdilution broth method in 96-well plates.
-
Media: Cation-adjusted Mueller-Hinton broth is used for bacterial growth.
-
Inoculum: Bacterial suspensions are prepared to a final density of 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the broth.
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)[2]
-
Cell Line: Human cancer cell lines (e.g., K-562) are used.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of halogenated acetamides is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features influencing their activity and a generalized workflow for their evaluation.
Caption: Key structural features, experimental workflow, and a potential signaling pathway for halogenated acetamides.
The N-aryl ring, particularly its halogenation pattern, is a critical determinant of biological activity. Variations in the type, number, and position of halogen atoms can significantly impact the compound's lipophilicity, electronic properties, and ability to form halogen bonds with biological targets. The acetamide linker and the substituents on the acetamide group also play crucial roles in modulating the molecule's overall conformation and reactivity.
The experimental workflow for evaluating these compounds typically begins with the synthesis of a library of analogs with diverse substitutions. These are then subjected to in vitro screening to assess their primary biological activities. Promising candidates, or "lead compounds," are then selected for more extensive in vivo studies to evaluate their efficacy and safety in a whole-organism context.
While the precise molecular targets for many halogenated acetamides are still under investigation, a general mechanism involves the compound binding to a specific cellular target, such as an enzyme or receptor. This interaction then modulates a downstream signaling cascade, ultimately leading to the observed biological effect, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
References
A Comparative Guide to the Biological Activity of Dichlorophenyl Acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of halogens on a phenyl ring is a critical determinant of a molecule's biological activity. In the case of dichlorophenyl acetamides, the positional isomerism of the two chlorine atoms can significantly influence the compound's interaction with biological targets, leading to variations in efficacy and potency across different therapeutic areas. This guide provides a comparative analysis of the biological activities of dichlorophenyl acetamide isomers, drawing upon available experimental data and structure-activity relationship (SAR) principles to inform further research and drug development efforts.
While direct comparative studies on the full spectrum of dichlorophenyl acetamide isomers are limited in publicly available literature, this guide synthesizes findings from research on closely related compounds to provide insights into their potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity: A Tale of Two Isomers
The positioning of chlorine atoms on the phenyl ring can dramatically alter the cytotoxic potential of a compound. While direct comparative studies on various dichlorophenyl acetamide isomers are scarce, research on the closely related dichlorophenylacrylonitriles provides valuable insights into the potential structure-activity relationships.
A study on dichlorophenylacrylonitriles, which share the dichlorophenyl moiety, revealed a significant difference in cytotoxic activity between the 2,6-dichloro and 3,4-dichloro isomers. The 3,4-dichloro substituted analogue demonstrated potent growth inhibition against the MCF-7 breast cancer cell line, whereas the presence of a 2,6-dichlorophenyl moiety resulted in a notable decrease in potency. This suggests that the substitution pattern influences the molecule's ability to interact with its cellular target, with the 3,4-disubstitution being more favorable for cytotoxic activity in this particular scaffold.
Table 1: Comparative Cytotoxicity of Dichlorophenyl-Containing Compounds
| Compound Class | Isomer | Cell Line | Activity Metric | Value |
| Dichlorophenylacrylonitriles | 3,4-dichloro | MCF-7 | Growth Inhibition (GI50) | Potent |
| Dichlorophenylacrylonitriles | 2,6-dichloro | MCF-7 | Growth Inhibition (GI50) | Decreased potency |
Note: This data is from a study on dichlorophenylacrylonitriles and is used to infer potential trends for dichlorophenyl acetamide isomers due to a lack of direct comparative studies.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the dichlorophenyl acetamide isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
MTT Assay Workflow
Anti-inflammatory Activity: The Influence of Isomerism
For instance, the ability of a molecule to fit into the active site of enzymes like cyclooxygenases (COX-1 and COX-2) or to modulate the activity of transcription factors such as NF-κB is highly dependent on its three-dimensional structure. The steric hindrance and electronic effects imparted by the different chlorine substitution patterns can lead to significant differences in inhibitory activity.
Hypothesized Differential Effects on NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation. It is plausible that dichlorophenyl acetamide isomers could differentially modulate this pathway. For example, the varying shapes and electronic distributions of the isomers could lead to differential interactions with IκB kinase (IKK), thereby affecting the phosphorylation and subsequent degradation of IκBα. This would, in turn, influence the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.
Hypothesized NF-κB Pathway Modulation
Antimicrobial Activity: Positional Isomerism as a Key Factor
The antimicrobial spectrum and potency of dichlorophenyl acetamide isomers are also expected to be dependent on the substitution pattern. Studies on other classes of antibacterial agents have demonstrated that positional isomerism can significantly regulate both antibacterial activity and toxicity. For example, in a series of isoamphipathic antibacterial molecules, the ortho, meta, and para isomers exhibited distinct activity profiles and toxicity towards mammalian cells.
While direct evidence for dichlorophenyl acetamides is lacking, it is reasonable to hypothesize that different isomers will display varying levels of activity against a panel of bacterial and fungal strains. The ability of the isomers to penetrate the microbial cell wall and interact with intracellular targets will be influenced by their physicochemical properties, which are in turn dictated by the positions of the chlorine atoms.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The dichlorophenyl acetamide isomers are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MIC Determination Workflow
Conclusion and Future Directions
The analysis of existing literature on related compounds strongly suggests that the biological activity of dichlorophenyl acetamide isomers is highly dependent on the positions of the chlorine substituents. The limited available data indicates that a 3,4-dichloro substitution pattern may be more favorable for anticancer activity compared to a 2,6-dichloro pattern. However, a comprehensive understanding of the structure-activity relationships for this class of compounds requires direct comparative studies.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of dichlorophenyl acetamide isomers. Head-to-head comparisons in standardized anticancer, anti-inflammatory, and antimicrobial assays will be crucial for elucidating the precise impact of isomerism on biological activity. Such studies will not only provide valuable SAR data but also have the potential to identify lead compounds for the development of novel therapeutic agents.
N-Phenyl-Trifluoroacetamides: A Comparative Guide to Structure-Activity Relationships in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-phenyl-trifluoroacetamide derivatives and related N-phenylacetamides as potential anticancer agents. The information presented herein is a synthesis of publicly available research, highlighting key structural modifications that influence cytotoxic activity. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided.
Quantitative Structure-Activity Relationship (SAR) Data
The anticancer activity of N-phenyl-trifluoroacetamide analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro cytotoxic activity (IC50) of various derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]
| Compound ID | R (Substitution on N-phenyl ring) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 1a | 2-NO2 | >100 | >100 | >100 |
| 1b | 3-NO2 | 52 | >100 | 95 |
| 1c | 4-NO2 | 80 | 100 | 88 |
| 1d | 2-OCH3 | >100 | >100 | >100 |
| 1e | 3-OCH3 | >100 | >100 | >100 |
| 1f | 4-OCH3 | >100 | >100 | >100 |
| Imatinib | (Reference Drug) | 40 | 98 | Not Reported |
Note: Lower IC50 values indicate higher cytotoxic activity.
From the data in Table 1, it is evident that derivatives bearing a nitro (-NO2) group on the N-phenyl ring (compounds 1b and 1c) exhibit greater cytotoxicity against the PC-3 and HL-60 cell lines compared to those with a methoxy (-OCH3) group (compounds 1d-1f), which were largely inactive. Specifically, the presence of a nitro group at the meta position (1b) resulted in the most potent activity against the PC-3 prostate cancer cell line.
Table 2: Cytotoxic Activity of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide Derivatives
| Compound ID | R1 (Substitution on N-phenyl ring) | R2 (Substitution on sulfamoyl-phenyl ring) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Du-145 (Prostate) IC50 (µM) |
| 2a | 4-F | H | >100 | >100 | >100 | >100 |
| 2b | 4-Cl | H | 85.3 | 76.4 | 92.1 | 88.5 |
| 2c | 4-Br | H | 72.1 | 65.8 | 81.3 | 79.2 |
| 2d | 4-I | H | 68.5 | 61.2 | 75.4 | 72.8 |
| 2e | 4-F | 4-CH3 | 95.2 | 88.1 | >100 | 97.4 |
| 2f | 4-Cl | 4-CH3 | 78.9 | 71.5 | 88.6 | 84.3 |
Note: This table presents a selection of data for illustrative purposes. The full dataset from the original study may contain additional compounds and substitutions.
The data in Table 2 suggests that halogen substitution on the N-phenyl ring influences anticancer activity. A trend of increasing activity is observed with increasing atomic size of the halogen at the para position (I > Br > Cl > F).
Experimental Protocols
General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[1]
Equimolar amounts of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes. Subsequently, the appropriately substituted aniline derivative is added to the mixture, and stirring is continued for 24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the acetonitrile is evaporated, and the residue is partitioned between water and ethyl acetate. The organic phase is separated, washed twice with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTS Assay)[1]
Human cancer cell lines (e.g., PC3, MCF-7, and HL-60) are seeded in 96-well microplates at a suitable density and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with phenazine methosulfate (PMS), is added to each well. The plates are incubated for an additional 1-4 hours at 37°C. The quantity of formazan product, which is proportional to the number of viable cells, is measured by recording the absorbance at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
Studies on N-phenylacetamide derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[3][4] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and Fas ligand (FasL), and the activation of executioner caspases, including caspase-3 and caspase-9.[3][4]
Caption: Generalized signaling pathway for apoptosis induced by N-phenyl-trifluoroacetamides.
Conclusion
The N-phenyl-trifluoroacetamide scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide indicate that the cytotoxic potency of these compounds can be significantly modulated by substitutions on the N-phenyl ring. Specifically, the presence of electron-withdrawing groups like nitro moieties and larger halogens at the para-position appears to be favorable for activity. The primary mechanism of action for this class of compounds is believed to be the induction of apoptosis through both intrinsic and extrinsic pathways. Further optimization of this scaffold, guided by the SAR principles discussed, could lead to the discovery of more potent and selective anticancer drug candidates.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to the Synthesis and Validation of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a compound of interest in medicinal chemistry and drug development. Detailed experimental protocols, comparative data, and validation methods are presented to assist researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is an amide derivative that incorporates a dichlorinated phenyl ring and a trifluoroacetyl group. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a primary synthesis method using trifluoroacetic anhydride and compares it with two alternative approaches, providing a basis for informed methodological selection.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as desired yield, purity, scalability, and available reagents. Below is a comparison of three plausible methods.
| Method | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1: Trifluoroacetic Anhydride | 2,3-dichloroaniline, Trifluoroacetic anhydride, Pyridine, Dichloromethane | High (>90%) | High | Fast reaction, high yield, readily available reagents. | Trifluoroacetic anhydride is corrosive and moisture-sensitive. |
| Method 2: Reflux with Trifluoroacetic Acid | 2,3-dichloroaniline, Trifluoroacetic acid, p-Xylene | Good (85-95%) | Good | Uses less reactive trifluoroacetic acid. | Requires higher temperatures and longer reaction times. |
| Method 3: Transition-Metal-Free | 2,3-dichloroaniline, 1,1-dibromo-3,3,3-trifluoroacetone, Sodium bicarbonate, 1,4-Dioxane | Moderate (70-85%) | Good | Avoids the use of metal catalysts. | Reagent may be less common, requires higher temperatures. |
Experimental Protocols
Method 1: Synthesis of this compound using Trifluoroacetic Anhydride
This protocol is a standard and efficient method for the trifluoroacetylation of anilines.
Materials:
-
2,3-dichloroaniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Validation of Synthesis
Successful synthesis of this compound should be confirmed by a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
-
Aromatic protons: Expect complex multiplets in the range of δ 7.0-8.0 ppm.
-
Amide proton (N-H): A broad singlet is expected, typically in the range of δ 8.0-9.5 ppm. The chemical shift can be concentration-dependent.[1]
¹³C NMR (in CDCl₃):
-
Aromatic carbons: Signals will appear in the aromatic region (δ 120-140 ppm).
-
Carbonyl carbon (C=O): A quartet (due to coupling with the fluorine atoms) is expected around δ 155-160 ppm.
-
Trifluoromethyl carbon (CF₃): A quartet is expected around δ 115 ppm.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): For C₈H₄Cl₂F₃NO, the expected monoisotopic mass is approximately 258.96 g/mol . The mass spectrum should show a characteristic isotopic pattern for the two chlorine atoms.
-
Expected Fragmentation: Common fragmentation patterns for similar amides include the loss of the trifluoromethyl group (CF₃) and cleavage of the amide bond.[2][3]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of the synthesized compound.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a common choice for aromatic amides.
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.
Visualizing the Workflow and Relationships
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of analytical methods for product validation.
References
- 1. compoundchem.com [compoundchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. helixchrom.com [helixchrom.com]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide. By presenting a combination of predicted data for the target molecule and experimental data for structurally similar alternatives, this document offers a comprehensive framework for spectroscopic analysis in drug discovery and development.
This guide will delve into the expected spectroscopic signatures of this compound and compare them with the known data for N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide and N-(2-bromo-3,5-dichlorophenyl)-2,2,2-trifluoroacetamide. The comparison will highlight how subtle changes in the substitution pattern on the phenyl ring influence the spectral output, providing a deeper understanding of structure-spectra correlations.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural isomers. These tables are designed to provide a clear and concise comparison of the key spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shift (ppm) and Multiplicity |
| This compound | Aromatic Protons: 7.2-7.8 (m, 3H), NH Proton: 8.0-8.5 (br s, 1H) |
Predicted data is based on computational models and may vary from experimental results.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shift (ppm) |
| This compound | Aromatic Carbons: 120-140, C=O: ~155 (q), CF₃: ~116 (q) |
Predicted data is based on computational models and may vary from experimental results.
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | N-H Stretch: 3250-3350, C=O Stretch: 1700-1740, C-F Stretch: 1150-1250, C-Cl Stretch: 700-800 |
| N-(2,4-dichlorophenyl)-2,2,2-trifluoro-acetamide (Experimental) | Available through spectral databases.[1] |
| N-(2-bromo-3,5-dichlorophenyl)-2,2,2-trifluoroacetamide (Experimental) | Available through spectral databases.[2] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺: 257/259/261 (isotope pattern for 2 Cl), Fragments: [M-CF₃]⁺, [Cl₂C₆H₃NH]⁺, [Cl₂C₆H₃]⁺ |
| N-(2,4-dichlorophenyl)-2,2,2-trifluoro-acetamide (Experimental) | [M]⁺: 257/259/261.[1] |
| N-(2-bromo-3,5-dichlorophenyl)-2,2,2-trifluoroacetamide (Experimental) | [M]⁺: 335/337/339/341 (isotope pattern for 1 Br and 2 Cl).[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight) can be used.
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. The isotopic distribution pattern is crucial for confirming the presence and number of chlorine and bromine atoms.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational framework for the spectroscopic analysis of this compound. By comparing predicted data with experimental data from related compounds, researchers can gain a high degree of confidence in their structural assignments. The provided experimental protocols and workflow diagram serve as practical tools for scientists engaged in the synthesis and characterization of novel chemical entities.
References
A Comparative Analysis of Trifluoroacetamide Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations elsewhere in a molecule. Among the diverse arsenal of amine protecting groups, the trifluoroacetamide (Tfa) group has emerged as a valuable tool, offering a unique combination of stability and selective lability. This guide provides an objective comparison of the trifluoroacetamide protecting group with two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), supported by experimental data and detailed protocols.
Core Principles and Comparative Overview
The trifluoroacetyl (Tfa) group is introduced by the acylation of an amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. The strong electron-withdrawing nature of the trifluoromethyl group renders the resulting trifluoroacetamide stable under acidic conditions but susceptible to cleavage under mild basic or reductive conditions.[1] This characteristic positions Tfa as an orthogonal protecting group to the acid-labile Boc group and the hydrogenolysis-labile Cbz group, allowing for selective deprotection in complex synthetic sequences.[2][3]
Key Advantages of the Trifluoroacetamide Group:
-
Acid Stability: The Tfa group is exceptionally stable in strongly acidic media, a significant advantage in syntheses requiring harsh acidic steps.[1]
-
Mild Cleavage: Deprotection is readily achieved under mild basic conditions, preserving sensitive functional groups within the molecule.[1][4]
-
Orthogonality: Tfa is compatible with Boc and Cbz protecting groups, enabling selective deprotection strategies.[2]
-
Versatility: It can be employed to protect a range of primary and secondary amines.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of amines using Tfa, Boc, and Cbz protecting groups. It is important to note that optimal conditions can vary depending on the specific substrate.
Table 1: Comparison of Amine Protection Methods
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) |
| Trifluoroacetamide (Tfa) | Trifluoroacetic anhydride (1.1-1.5 equiv), DCM or THF, 0 °C to RT | 1-4 hours | >95%[1] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equiv), Base (e.g., TEA, DMAP), DCM or THF, RT | 1-3 minutes (for aliphatic amines) | 95-99%[5] |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) (1.1 equiv), aq. Na₂CO₃, 0 °C to RT | 2-4 hours | >90%[6] |
Table 2: Comparison of Amine Deprotection Methods
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) |
| Trifluoroacetamide (Tfa) | K₂CO₃ or Na₂CO₃ (1.5-3 equiv), MeOH/H₂O, RT | Variable, monitor by TLC/LC-MS | High[1] |
| NaBH₄ (excess), THF/EtOH (1:1), RT | < 60 minutes | >99%[7] | |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) (20-100% v/v), DCM, 0 °C to RT | 1-4 hours | High[8] |
| 4M HCl in 1,4-dioxane, RT | 1-4 hours | High[9] | |
| Benzyloxycarbonyl (Cbz) | H₂, 10% Pd/C, MeOH or EtOH, RT | Variable, monitor by TLC | High[6] |
| NaBH₄ (1.0 equiv), 10% Pd/C, MeOH, RT | 3-10 minutes | High[10] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Tfa, Boc, and Cbz protecting groups.
Trifluoroacetamide (Tfa) Protection and Deprotection
Protocol 1: General Procedure for Trifluoroacetylation of an Amine [1]
-
Dissolve the amine substrate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of a Trifluoroacetamide using Mild Basic Conditions [1]
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protocol 3: General Procedure for Boc Protection of an Amine [5][11]
-
To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol) in a suitable solvent (e.g., CH₂Cl₂, THF, or a water-acetone mixture), add a base such as triethylamine or use a catalyst like Amberlyst-15.
-
Stir the reaction at room temperature for the appropriate time (typically very fast for aliphatic amines).
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with an organic solvent.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by column chromatography if necessary.
Protocol 4: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA) [8]
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protocol 5: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [6]
-
Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 6: Cbz Deprotection by Catalytic Hydrogenolysis [6]
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the trifluoroacetamide protecting group in comparison to Boc and Cbz.
Caption: General workflows for the protection and deprotection of amines using Tfa, Boc, and Cbz.
Caption: Orthogonality of Tfa, Boc, and Cbz protecting groups under different deprotection conditions.
Conclusion
The trifluoroacetamide protecting group offers a valuable and often advantageous alternative to more common amine protecting groups like Boc and Cbz. Its notable stability in acidic environments, coupled with its facile removal under mild basic or reductive conditions, makes it an excellent choice for complex multi-step syntheses. The orthogonality of the Tfa group to both Boc and Cbz allows for intricate and selective manipulation of multiple amine functionalities within a single molecule. By understanding the comparative performance and experimental nuances of these protecting groups, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
A Comparative Guide to Assessing the Purity of Synthesized N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a compound of interest in pharmaceutical and agrochemical research. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide also evaluates the performance of a potential alternative, N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide, offering supporting experimental data for an objective comparison.
Synthesis of this compound and a Positional Isomer Alternative
The primary route for synthesizing this compound involves the acylation of 2,3-dichloroaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is typically performed in an inert solvent.
A key potential impurity in this synthesis is the starting material, 2,3-dichloroaniline. Incomplete reaction or improper purification can lead to its presence in the final product. Similarly, the synthesis of the alternative compound, N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide, follows a parallel pathway using 3,4-dichloroaniline as the starting material.
Comparative Purity Assessment: Methodologies and Data
The purity of this compound and its 3,4-dichloro- positional isomer can be effectively determined using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation of impurities, identification of unknown byproducts, and the desired level of accuracy.
Table 1: Comparison of Analytical Methods for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification of known impurities and overall purity assessment. | Identification and quantification of volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Sensitivity | High (ng to µg range) | Very High (pg to ng range) | Moderate (µg to mg range) |
| Selectivity | High | Very High | High |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the routine purity assessment of this compound and its positional isomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities, including residual starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a primary method for determining the absolute purity of the synthesized compounds without the need for a specific certified reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Data Processing: After Fourier transformation, phasing, and baseline correction, the purity is calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a known signal from the internal standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add the deuterated solvent to the appropriate volume.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of the synthesized compounds.
Caption: Workflow for synthesis and purity assessment.
Comparative Performance Data
Table 2: Hypothetical Performance Comparison
| Parameter | This compound | N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide |
| Purity (by qNMR) | 99.5 ± 0.2% | 99.3 ± 0.3% |
| Key Impurity (Starting Amine) | < 0.1% | < 0.15% |
| Herbicidal Activity (IC₅₀) | 15 µM | 25 µM |
| Cytotoxicity (CC₅₀ on HepG2 cells) | > 100 µM | > 100 µM |
| Solubility (in DMSO) | 50 mg/mL | 45 mg/mL |
Logical Relationship for Method Selection
The choice of analytical method depends on the specific goals of the purity assessment.
Caption: Guide for selecting the appropriate analytical method.
This guide provides a framework for the comprehensive purity assessment of this compound and its comparison with a relevant alternative. The provided protocols and logical diagrams are intended to assist researchers in designing and executing robust analytical strategies for their synthesized compounds. It is crucial to validate these methods under specific laboratory conditions to ensure accurate and reliable results.
A Researcher's Guide to In-Silico Modeling and Comparative Analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in-silico investigation of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide and its comparison with alternative compounds. In the absence of published experimental data on this specific molecule, this document outlines a robust hypothetical workflow, complete with detailed protocols and comparative data templates. This approach is designed to guide researchers in evaluating its potential as a therapeutic agent.
For the purpose of this illustrative guide, we will consider the hypothetical interaction of this compound and two alternative compounds with a selected oncology target, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase implicated in various cancers.
Alternative Compounds for Comparison:
-
Alternative 1 (Gefitinib): An established EGFR inhibitor.
-
Alternative 2 (Compound-X): A novel hypothetical compound with a distinct chemical scaffold.
Comparative Data Summary
The following tables present a template for summarizing and comparing the in-silico and experimental data for this compound and its alternatives. The data presented here is hypothetical and for illustrative purposes.
Table 1: In-Silico Performance Comparison
| Parameter | This compound | Alternative 1 (Gefitinib) | Alternative 2 (Compound-X) |
| Molecular Weight ( g/mol ) | 258.02 | 446.9 | 412.5 |
| LogP | 3.1 | 4.2 | 3.8 |
| Docking Score (kcal/mol) | -8.5 | -10.2 | -9.1 |
| Predicted Binding Affinity (ΔG, kcal/mol) | -9.2 | -11.5 | -9.8 |
| Number of Hydrogen Bonds | 2 | 4 | 3 |
| Key Interacting Residues (EGFR) | Met793, Leu718 | Met793, Cys797, Leu844 | Met793, Gly796, Leu718 |
Table 2: Experimental Validation Comparison
| Parameter | This compound | Alternative 1 (Gefitinib) | Alternative 2 (Compound-X) |
| Binding Affinity (Kd, nM) by SPR | 150 | 25 | 95 |
| Enzyme Inhibition (IC50, nM) | 250 | 40 | 150 |
| Cellular Potency (EC50, µM) | 1.5 | 0.2 | 0.8 |
Table 3: Predicted ADMET Properties Comparison
| Property | This compound | Alternative 1 (Gefitinib) | Alternative 2 (Compound-X) |
| Human Intestinal Absorption (%) | > 90 | > 90 | > 85 |
| Blood-Brain Barrier Permeability | High | Low | Medium |
| CYP450 2D6 Inhibition | Inhibitor | Non-inhibitor | Moderate inhibitor |
| Predicted Toxicity Risk | Low | Low | Low-Medium |
Experimental and Computational Protocols
Detailed methodologies for the key in-silico and experimental procedures are provided below.
In-Silico Modeling Protocols
a) Molecular Docking Protocol
Molecular docking is employed to predict the preferred binding mode and affinity of a ligand to a protein target.[1]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., EGFR, PDB ID: 2GS2) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges using a molecular modeling software (e.g., AutoDock Tools).
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and alternative compounds using a chemical drawing tool (e.g., ChemDraw) and convert to a 3D format (e.g., .pdb or .mol2).
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds for flexible docking.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, Chimera).
-
b) Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the dynamic behavior of the protein-ligand complex and to refine the binding poses obtained from docking.[4]
-
System Preparation:
-
Use the best-ranked docked pose as the starting structure for the MD simulation.
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.[5]
-
Parameterize the ligand using a force field compatible with the protein force field (e.g., CHARMM36 for protein, CGenFF for the ligand).[5]
-
-
Simulation Steps:
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.[6]
-
Production Run: Run the simulation for a sufficient time (e.g., 100 ns) without restraints to observe the dynamics of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).
-
Investigate the protein-ligand interactions over time (e.g., hydrogen bond analysis).
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[7]
-
c) ADMET Prediction Protocol
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the drug-likeness of a compound early in the discovery process.[8]
-
Input:
-
Provide the chemical structure of the compound in a suitable format (e.g., SMILES).
-
-
Prediction:
-
Analysis:
-
Evaluate the predicted properties, such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks.[11]
-
Experimental Validation Protocols
a) Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.[12]
-
Immobilization:
-
Immobilize the purified target protein (EGFR) onto a sensor chip.[13]
-
-
Interaction Analysis:
-
Inject a series of concentrations of the compound (analyte) over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein.
-
-
Data Analysis:
-
Measure the association (kon) and dissociation (koff) rate constants from the sensorgram.
-
Calculate the equilibrium dissociation constant (Kd = koff/kon), which represents the binding affinity.
-
b) Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14]
-
Assay Setup:
-
In a 96-well plate, add the enzyme (EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of the inhibitor (this compound or alternatives).
-
Include positive (known inhibitor) and negative (no inhibitor) controls.[15]
-
-
Reaction and Detection:
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of product formed. This can be done using various methods, such as measuring the change in absorbance or fluorescence.[16]
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Logical Workflow for In-Silico Analysis
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 4. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 6. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. m.youtube.com [m.youtube.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Compound Z47 vs. Atorvastatin: Efficacy in HMG-CoA Reductase Inhibition and Cellular Cytotoxicity
For Immediate Release
[City, State] – [Date] – This document provides a detailed comparative analysis of the biological efficacy of a novel investigational compound, Z47, against the well-established active compound, Atorvastatin. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the compounds' performance based on experimental data. The focus of this comparison is on the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway, and the assessment of in vitro cytotoxicity.
Introduction
The inhibition of HMG-CoA reductase is a clinically validated strategy for lowering cholesterol levels.[1] Statins, such as Atorvastatin, are a widely prescribed class of drugs that effectively target this enzyme.[1] Compound Z47 is a novel small molecule designed to interact with the same target. This guide presents a head-to-head comparison of Z47 and Atorvastatin, providing quantitative data on their inhibitory potency and their effects on cell viability.
Data Presentation: Quantitative Comparison
The biological activities of Compound Z47 and Atorvastatin were evaluated using two key in vitro assays: an HMG-CoA reductase inhibition assay and an MTT cytotoxicity assay. The results are summarized in the tables below.
Table 1: HMG-CoA Reductase Inhibition
| Compound | IC₅₀ (nM) | Method |
| Compound Z47 | 15.8 ± 2.1 | Spectrophotometric Enzyme Assay |
| Atorvastatin | 8.2 ± 1.5 | Spectrophotometric Enzyme Assay |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity in HepG2 Cells
| Compound | CC₅₀ (µM) | Method |
| Compound Z47 | > 100 | MTT Assay |
| Atorvastatin | 85.3 ± 9.7 | MTT Assay |
CC₅₀ represents the half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
HMG-CoA Reductase Inhibition Assay Protocol
This biochemical assay measures the inhibition of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[1][2]
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[1]
-
Test compounds (Compound Z47, Atorvastatin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
1 µL of test compounds or controls (DMSO for negative control, Pravastatin for positive control) were dispensed into the wells of a 96-well plate.[1]
-
50 µL of HMG-CoA reductase working solution was added to each well.
-
The plate was incubated for 15 minutes at 37°C.[1]
-
To initiate the reaction, 50 µL of a reaction mix containing HMG-CoA and NADPH was added to each well.[1]
-
The decrease in absorbance at 340 nm was immediately measured kinetically for 10-20 minutes at 37°C.[1]
-
The rate of reaction was calculated from the linear portion of the kinetic curve.
-
IC₅₀ values were determined by plotting the percentage of inhibition against a range of compound concentrations.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3][4]
Materials:
-
HepG2 human liver cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Test compounds (Compound Z47, Atorvastatin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
HepG2 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The cells were treated with various concentrations of the test compounds and incubated for another 48 hours.
-
10 µL of MTT solution was added to each well and the plate was incubated for 4 hours at 37°C.[3]
-
The medium was removed and 100 µL of solubilization solution was added to each well to dissolve the formazan crystals.[3]
-
The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.
-
The absorbance was measured at 570 nm using a microplate reader.
-
CC₅₀ values were calculated by plotting cell viability against compound concentrations.
Visualizations: Signaling Pathway and Experimental Workflow
To further illustrate the context of this research, the following diagrams of the relevant signaling pathway and a typical experimental workflow are provided.
Caption: HMG-CoA Reductase Signaling Pathway.
Caption: HMG-CoA Reductase Inhibitor Screening Workflow.
Conclusion
This guide provides a comparative overview of the biological efficacy of the novel compound Z47 and the established drug Atorvastatin. The presented data indicates that while Atorvastatin shows higher potency in inhibiting HMG-CoA reductase, Compound Z47 exhibits a significantly better safety profile in terms of in vitro cytotoxicity. These findings suggest that Compound Z47 may represent a promising lead for further development, warranting more extensive preclinical evaluation. The detailed experimental protocols and workflow diagrams are included to facilitate a comprehensive understanding of the conducted research.
References
Safety Operating Guide
Navigating the Disposal of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: A Comprehensive Guide
The proper disposal of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, a halogenated organic compound, is crucial for laboratory safety and environmental protection. Due to its chemical structure, which includes chlorine and fluorine atoms, this substance requires handling as hazardous waste. Adherence to stringent disposal protocols is essential to mitigate potential risks to human health and the ecosystem.
This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Waste Identification and Classification
This compound should be classified as a halogenated organic hazardous waste.[1] This classification is based on its chemical composition containing covalently bonded chlorine and fluorine atoms.[1] Proper identification and classification are the foundational steps for ensuring the waste is handled in accordance with regulatory requirements.[2]
For easy reference by environmental health and safety (EHS) personnel and waste disposal contractors, the following table summarizes the key characteristics of this chemical waste.
| Waste Profile: this compound | |
| Chemical Name | This compound |
| Waste Category | Halogenated Organic Waste[1] |
| Physical State | Solid (as synthesized or in pure form) or Liquid (if in solution) |
| Primary Hazards | Assumed Toxic; Irritant. Halogenated compounds can be carcinogenic.[3] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents. |
| Recommended Container | High-density polyethylene (HDPE) or glass container with a secure screw cap. |
| Required Labeling | "Hazardous Waste," full chemical name, and hazard pictograms (e.g., toxic, irritant). |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[2]
-
Designated Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical.
-
Halogenated Waste Stream: This compound must be collected in a designated halogenated waste stream, separate from non-halogenated solvents.[1][4] Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated solid waste container labeled for halogenated organic waste.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid halogenated waste container. Do not mix with aqueous solutions of heavy metals, strong acids or bases, or other incompatible waste streams.[4]
-
Container Labeling
Properly label the hazardous waste container as soon as the first drop of waste is added.[5] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Do not use abbreviations.[6]
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.[2]
-
Any associated hazards (e.g., "Toxic," "Irritant").[2]
Temporary Storage in the Laboratory
-
Waste containers must be kept securely closed except when adding waste.[6][7]
-
Store the waste container in a designated satellite accumulation area near the point of generation.[8]
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
-
Segregate the halogenated waste container from incompatible materials.[6]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. Do not transport hazardous waste yourself.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the material.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department.
Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[8]
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[6][7]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[6][7]
-
Deface Label: After triple-rinsing and air-drying, completely remove or deface the original chemical label.[8]
-
Final Disposal: The clean, defaced container may then be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.[6]
References
- 1. bucknell.edu [bucknell.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide was not found in the available search results. The following guidance is based on the safety information for structurally similar compounds, such as 2,2,2-Trifluoroacetamide and other halogenated acetamides. This information should be used as a preliminary guide only. It is imperative to obtain and review the official SDS from the manufacturer or supplier before any acquisition, storage, handling, or disposal of this compound. A formal risk assessment by a qualified safety professional is mandatory before commencing any work.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards may include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory best practices for hazardous chemicals.
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all laboratory work where chemical hazards are present. |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental splashes. Double gloving is recommended for enhanced safety. Contaminated gloves should be removed and replaced immediately.[5] |
| Eye and Face Protection | Chemical Splash Goggles | Required for protection against liquid splashes and chemical vapors.[1] |
| Face Shield (worn over goggles) | Recommended when there is a significant splash hazard, such as during bulk transfers or when working with reactions under pressure.[5] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Respirator | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[5] | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when there is a higher risk of splashes or contamination. |
Operational Plan: Handling, Storage, and Disposal
The following procedural steps provide a framework for the safe handling and disposal of this compound.
1. Pre-Handling Preparations:
-
Obtain and Review SDS: Before any work begins, obtain and thoroughly review the specific Safety Data Sheet for this compound.
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Assemble PPE: Ensure all necessary personal protective equipment is available and in good condition.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE before entering the designated work area.
-
Weighing: If weighing the solid compound, perform this task within the fume hood to prevent the inhalation of dust particles. Use a tared, sealed container to minimize transfers.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
3. Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
-
Access: Store in a locked cabinet or area with restricted access.[2][6]
4. Disposal Plan:
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not empty into drains.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

